2-Amino-5-Iodopyridine
Description
BenchChem offers high-quality 2-Amino-5-Iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-Iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
10127-97-2 |
|---|---|
Molecular Formula |
C4H6O2 |
Origin of Product |
United States |
Foundational & Exploratory
2-Amino-5-iodopyridine: A Comprehensive Technical Guide to a Versatile Synthetic Building Block
Introduction: The Strategic Importance of 2-Amino-5-iodopyridine
In the landscape of modern organic synthesis, the strategic selection of foundational reagents is paramount to the efficient construction of complex molecular architectures. 2-Amino-5-iodopyridine (CAS No: 20511-12-0) has emerged as an indispensable building block, prized by researchers in pharmaceutical discovery, materials science, and agrochemical development.[1][2] Its value lies in the unique bifunctional nature of its structure: a nucleophilic amino group at the 2-position and a reactive carbon-iodine bond at the 5-position.[3] This arrangement provides two orthogonal reactive handles, enabling chemists to perform sequential, site-selective modifications. The iodine atom, an excellent leaving group, readily participates in a host of palladium- and copper-catalyzed cross-coupling reactions, while the amino group offers a site for derivatization through acylation, alkylation, or further coupling schemes.[3] This guide provides an in-depth exploration of the synthesis, properties, and critical applications of 2-amino-5-iodopyridine, offering field-proven insights and detailed protocols for its effective utilization.
PART 1: Foundational Knowledge - Synthesis and Properties
A thorough understanding of a reagent's physical characteristics and its synthesis is fundamental to its successful application. The quality and purity of the starting material directly influence the outcome of subsequent, often complex, synthetic steps.
Physicochemical Properties
2-Amino-5-iodopyridine is typically a white to brown crystalline solid, whose properties are summarized below.[3] Awareness of these characteristics, particularly its sensitivity to light, air, and heat, is crucial for proper storage and handling to ensure its integrity.
| Property | Value | Source(s) |
| CAS Number | 20511-12-0 | [4][5] |
| Molecular Formula | C₅H₅IN₂ | [6] |
| Molecular Weight | 220.01 g/mol | [6] |
| Appearance | White to Gray to Brown powder/crystal | |
| Melting Point | 127-132 °C | [3][6][7] |
| Solubility | Soluble in Methanol, Ethanol, DMSO | [3] |
| Storage Conditions | Refrigerate (0-10°C) under an inert atmosphere |
Synthesis: A Green Chemistry Approach
The regioselective iodination of 2-aminopyridine is the most common route to 2-amino-5-iodopyridine.[7] While various methods exist, including the use of iodine monochloride (ICl), a widely adopted and environmentally conscious protocol utilizes elemental iodine with hydrogen peroxide as a mild oxidizing agent in an aqueous medium.[4][7] This approach avoids the use of hazardous organic solvents, aligning with the principles of green chemistry.[4]
-
Dissolution: Dissolve 2-aminopyridine (1.0 eq) in water in a reaction vessel equipped with a stirrer.
-
Iodine Addition: Under consistent stirring, add elemental iodine (I₂) in 3-5 portions. Maintain the temperature and allow the mixture to stir for 2-3 hours after the final addition.[4]
-
Oxidation: Carefully add hydrogen peroxide (H₂O₂) dropwise to the reaction mixture. A mild exotherm may be observed. Continue to stir and maintain the temperature for an additional 2-4 hours.[4] The hydrogen peroxide facilitates the in-situ generation of the electrophilic iodine species required for aromatic substitution.
-
Workup: Upon reaction completion (monitored by TLC or LC-MS), heat the mixture to reflux for approximately 30 minutes.[4]
-
Isolation: Cool the mixture in an ice bath. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash the filter cake with ice-cold water to remove residual salts and impurities, and dry under vacuum to yield 2-amino-5-iodopyridine.[4] Typical yields for this process are reported to be around 83%.[4][7]
Caption: Aqueous synthesis workflow for 2-amino-5-iodopyridine.
PART 2: The Core Utility - Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in 2-amino-5-iodopyridine is its most powerful feature, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
First published by Akira Suzuki in 1979, this Nobel Prize-winning reaction couples an organohalide with an organoboron species.[8] It is a robust and widely used method for constructing biaryl structures, which are prevalent in pharmaceuticals.[8][9]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of 2-amino-5-iodopyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step critically requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Vessel Preparation: To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-amino-5-iodopyridine (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water. The choice of solvent depends on the solubility of the substrates and reagents.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or brine to remove inorganic salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified, typically by column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
Developed in the 1990s by Stephen Buchwald and John Hartwig, this reaction revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for C-N bond formation.[12][13] It overcomes the limitations of older methods, which often required harsh conditions and had limited substrate scope.[12]
The Buchwald-Hartwig cycle is analogous to the Suzuki coupling but involves an amine nucleophile. A key to its success was the development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands facilitate the crucial, often rate-limiting, reductive elimination step, allowing the reaction to proceed efficiently with a wide range of amines and aryl halides.[14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Reagent Addition: Add 2-amino-5-iodopyridine (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as Toluene or Dioxane.
-
Reaction: Seal the vessel and heat the mixture (typically 80-120 °C) with vigorous stirring. Monitor the reaction for the disappearance of the starting material.
-
Workup: After cooling, quench the reaction carefully (e.g., with saturated aq. NH₄Cl). Extract the product into an organic solvent like Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Other Notable Cross-Coupling Reactions
The reactivity of 2-amino-5-iodopyridine extends to other valuable transformations:
-
Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is a powerful tool for creating C(sp²)-C(sp) bonds, essential for many complex natural products and functional materials.[3][7]
-
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-N, C-O, and C-S bonds.[15][16] While often requiring higher temperatures than palladium-catalyzed methods, modern protocols using ligands like amino acids can facilitate these couplings under milder conditions.[16][17] This method is particularly useful for coupling with nucleophiles that may be challenging in palladium systems.
PART 3: Applications and Safety
The synthetic utility of 2-amino-5-iodopyridine translates directly into its widespread application in fields demanding high molecular complexity and novelty.
Applications in Drug Discovery and Materials Science
The pyridine scaffold is a privileged structure in medicinal chemistry, and 2-amino-5-iodopyridine serves as a key entry point to a diverse range of derivatives.
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of novel antiviral and anticancer agents.[1][18] For example, it has been used to prepare imidazo[1,2-a]pyridine derivatives investigated as ligands for detecting beta-amyloid plaques associated with Alzheimer's disease.[6] Its ability to participate in the construction of complex heterocyclic systems is instrumental in developing targeted therapies.[18]
-
Agrochemicals: The unique electronic properties of substituted pyridines make them valuable in the design of new pesticides and herbicides.[1][4]
-
Organic Electronics: The structures derived from this building block are also explored in materials science for applications in organic light-emitting diodes (OLEDs) and other functional materials.[1]
Caption: From building block to application via key coupling chemistries.
Safety and Handling
2-Amino-5-iodopyridine is intended for professional laboratory use only.[5] Standard safe handling procedures for chemical reagents should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[19]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[19] If eye contact occurs, flush with running water and seek medical attention.[19]
-
Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent degradation, as the compound is sensitive to light, air, and heat.
Conclusion
2-Amino-5-iodopyridine is far more than a simple chemical intermediate; it is a versatile and powerful tool that unlocks access to a vast chemical space. Its dual reactivity, combined with its amenability to robust and well-understood cross-coupling reactions, secures its role as a cornerstone building block in synthetic chemistry. For researchers and drug development professionals, mastering the application of this reagent is a key step toward the efficient and innovative synthesis of the next generation of pharmaceuticals, agrochemicals, and advanced materials.
References
- CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
- Understanding 2-Amino-5-iodopyridine Synthesis for Efficient Organic Chemistry. (2026, January 26). (URL: )
- Suzuki Coupling - Organic Chemistry Portal. (URL: )
- 2-Amino-5-iodopyrimidine - Apollo Scientific. (URL: )
- Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),...
- 2-Amino-5-iodopyridine | 20511-12-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )
- Suzuki reaction - Wikipedia. (URL: )
- 2-Amino-5-iodopyridine - Chem-Impex. (URL: )
- Key Chemical Properties of 2-Amino-5-iodopyridine for Synthesis Applic
- 2-Amino-5-iodopyridine, 25g, Each - CP Lab Safety. (URL: )
- 2-Amino-5-iodopyridine CAS 20511-12-0 100% factory price - SincereChemical. (URL: )
- The Role of 2-Amino-5-iodopyridine in Modern Pharmaceutical Discovery. (URL: )
- 2-Amino-5-iodopyridine 98 20511-12-0 - Sigma-Aldrich. (URL: )
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Public
- Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5 - RSC Publishing. (URL: )
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
- Buchwald–Hartwig amin
- Ullmann Reaction - Organic Chemistry Portal. (URL: )
- Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine...
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- Ullmann coupling-An overview - OperaChem. (2025, April 1). (URL: )
- Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis | Request PDF - ResearchG
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). (URL: )
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: )
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). (URL: )
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. nbinno.com [nbinno.com]
- 4. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-氨基-5-碘吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. youtube.com [youtube.com]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. nbinno.com [nbinno.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Guide: 2-Amino-5-iodopyridine as a Strategic Scaffold in Drug Discovery
[1]
Executive Summary: The Bifunctional "Hub"
2-Amino-5-iodopyridine (CAS: 20511-12-0) is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Its structural value lies in its bifunctionality: it possesses a nucleophilic 2-amino group capable of directing heterocyclization and an electrophilic 5-iodo handle primed for palladium-catalyzed cross-coupling.
This duality allows it to serve as a "Hinge Binder" in kinase inhibitor design and a precursor for Imidazo[1,2-a]pyridines , a class of fused heterocycles often referred to as "drug prejudice" scaffolds due to their high frequency in successful pharmaceutical leads. This guide details the mechanistic rationale, synthetic protocols, and critical handling requirements for leveraging this intermediate in high-stakes research.
Medicinal Chemistry Applications
Kinase Inhibition: The Hinge Binder Motif
In the design of ATP-competitive kinase inhibitors, the "hinge region" of the kinase domain is a primary target. 2-Amino-5-iodopyridine mimics the adenine ring of ATP.
-
Mechanism: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) acts as a hydrogen bond donor. This Donor-Acceptor (D-A) motif forms a bidentate interaction with the backbone residues of the kinase hinge.
-
Strategic Functionalization: The iodine atom at the C5 position is oriented towards the "solvent-exposed" region or the "gatekeeper" residue, depending on the specific kinase pocket. Replacing this iodine via Suzuki-Miyaura coupling allows researchers to extend the molecule to probe hydrophobic pockets or improve solubility.
-
Case Study (CHK1 & ALK5): Research into Checkpoint Kinase 1 (CHK1) inhibitors has utilized aminopyrazine and aminopyridine scaffolds to anchor the molecule within the active site, while C5-substituents modulate selectivity and potency against Activin-like kinase 5 (ALK5).
Radiopharmaceuticals and Metabolic Stability
The C-I bond suggests potential for radioiodination (e.g., with
-
Expert Insight (Metabolic Liability): While radiolabeling is synthetically feasible via halogen exchange, researchers must be cautious of oxidative deiodination by hepatic CYP450 enzymes. The electron-deficient pyridine ring offers some stability compared to iodobenzenes, but in vivo stability often requires steric shielding of the C-I bond or replacement with a bioisostere if rapid metabolism is observed.
Synthetic Utility & Reaction Landscape
The following diagram illustrates the "Divergent Synthesis" capability of 2-Amino-5-iodopyridine. It acts as a central hub from which three distinct chemical spaces can be accessed.
Figure 1: Synthetic divergence from the 2-Amino-5-iodopyridine core, accessing three distinct chemical spaces.
Experimental Protocols
Protocol A: CuI-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
This protocol synthesizes the "drug prejudice" imidazopyridine scaffold directly from 2-amino-5-iodopyridine and acetophenones. This method is superior to older condensation methods as it is an aerobic oxidative coupling that tolerates functional groups.
Reagents:
-
2-Amino-5-iodopyridine (1.0 mmol)
-
Acetophenone derivative (1.0 mmol)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)
-
Solvent: DMF or DMSO (3 mL)
-
Atmosphere: Air (Open vessel or O₂ balloon)
Step-by-Step Methodology:
-
Charge: In a reaction tube equipped with a magnetic stir bar, add 2-Amino-5-iodopyridine (220 mg, 1.0 mmol), the acetophenone (1.0 mmol), CuI (19 mg, 0.1 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).
-
Solvate: Add DMF (3 mL).
-
React: Heat the mixture to 100–110 °C under an air atmosphere. Stir vigorously for 12–24 hours.
-
Note: The reaction proceeds via an Ortoleva-King type intermediate followed by cyclization.
-
-
Monitor: Check progress via TLC (Ethyl Acetate/Hexane). The starting amine spot (polar) should disappear, replaced by a highly fluorescent spot (Imidazopyridine).
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography.
Protocol B: C5-Selective Suzuki-Miyaura Coupling
This protocol selectively functionalizes the C5 position without protecting the free amine, leveraging the high reactivity of the C-I bond.
Reagents:
-
2-Amino-5-iodopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: 2M Na₂CO₃ (aqueous)
-
Solvent: 1,4-Dioxane (5 mL)
Step-by-Step Methodology:
-
Degas: In a Schlenk tube, combine the halide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen/Argon (3 cycles) to prevent homocoupling or catalyst oxidation.
-
Add Solvents: Add degassed 1,4-dioxane and the aqueous base via syringe.
-
Reflux: Heat to 90 °C for 4–8 hours.
-
Troubleshooting: If conversion is low, switch to Pd(dppf)Cl₂·DCM and increase temperature to 100 °C. The free amine can sometimes coordinate to Pd; if this occurs, use a higher catalyst loading or protect the amine as an acetamide (though typically unnecessary for iodides).
-
-
Isolation: Dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography.
Quantitative Data Summary
| Property | Value | Relevance to Research |
| Molecular Weight | 220.01 g/mol | Fragment-based drug design (Rule of 3 compliant). |
| Melting Point | 128–131 °C | Purity indicator; sharp MP indicates high quality. |
| LogP | ~1.85 | Good lipophilicity for membrane permeability. |
| pKa (Pyridine N) | ~6.0 | Relevant for "hinge binding" ionization state at physiological pH. |
| Reactivity Order | C-I > C-NH₂ | Allows sequential functionalization (Cross-coupling first, then N-acylation). |
Safety & Handling (Scientific Integrity)
-
Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to light can lead to homolytic cleavage, releasing iodine (indicated by purple/brown discoloration). Store in amber vials under inert gas (Argon) at 2–8 °C.
-
Irritant Profile: Like many aminopyridines, it is a skin and eye irritant. It may act as a potassium channel blocker (neurological effects) at high systemic doses. Handle in a fume hood with nitrile gloves.
References
-
Synthesis of Imidazo[1,2-a]pyridines: Zhang, Y., et al. "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones." Journal of Organic Chemistry, 2013, 78(24), 12494–12504. Link
-
Kinase Inhibitor Design (CHK1): Collins, I., et al. "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors."[1] Journal of Medicinal Chemistry, 2012. Link
-
ALK5 Inhibitor Development: "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors." ACS Medicinal Chemistry Letters, 2024. Link
-
General Synthesis of 2-Amino-5-iodopyridine: "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine and related intermediates." International Journal of Simulation: Systems, Science and Technology. Link
-
Suzuki Coupling Protocols: "Application Notes and Protocols for Suzuki Coupling of 2-Aminothiazole/Pyridine Derivatives." BenchChem Application Notes. Link
The Strategic Role of 2-Amino-5-iodopyridine in Medicinal Chemistry
The following technical guide details the medicinal chemistry applications, synthetic utility, and handling of 2-Amino-5-iodopyridine.
Technical Guide for Drug Development & Organic Synthesis
Executive Summary
In the high-stakes landscape of medicinal chemistry, 2-Amino-5-iodopyridine (CAS 20511-12-0) serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its bifunctional nature: it possesses a nucleophilic amino group at the C2 position and a highly reactive electrophilic iodine at the C5 position.[1]
This dual reactivity allows it to function as a linchpin in the synthesis of Tyrosine Kinase Inhibitors (TKIs) , Amyloid Beta imaging agents , and 7-azaindole scaffolds . Unlike its chloro- or bromo-analogs, the C5-iodo substituent offers superior reactivity in palladium-catalyzed cross-coupling reactions, often proceeding under milder conditions with higher turnover frequencies (TOF).[2]
Chemical Profile & Reactivity Logic
To utilize this intermediate effectively, one must understand the electronic "push-pull" dynamics of the pyridine ring.
| Property | Specification | Medicinal Chemistry Implication |
| Molecular Formula | C₅H₅IN₂ | Low MW (220.[2]01) allows for fragment-based drug design (FBDD).[2] |
| C5-Iodine | Primary Handle: Excellent leaving group for Suzuki, Sonogashira, and Heck couplings.[2] Reacts faster than Br/Cl analogs due to weaker C-I bond energy ( | |
| C2-Amino | Hard Nucleophile / H-Bond Donor | Secondary Handle: Participates in H-bonding with kinase hinge regions (e.g., Glu/Met residues).[2] Can be cyclized to form fused bicycles (e.g., imidazo[1,2-a]pyridines). |
| Pyridine N1 | H-Bond Acceptor | Essential for water solubility and target binding affinity.[2] |
The "Halogen Dance" Warning
Expert Insight: When treating 2-amino-5-iodopyridine with strong bases (e.g., LDA,
Core Synthetic Workflows
The following diagram illustrates the divergent synthesis pathways accessible from this single progenitor.
Figure 1: Divergent synthetic pathways from 2-Amino-5-iodopyridine to high-value pharmaceutical targets.[2]
Validated Experimental Protocols
These protocols are synthesized from high-impact literature and optimized for reproducibility.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This reaction is the standard for attaching aryl "tails" to the pyridine "head" in kinase inhibitor synthesis.
Reagents:
-
Substrate: 2-Amino-5-iodopyridine (1.0 equiv)[2]
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[2]
Step-by-Step:
-
Setup: Charge a Schlenk flask with 2-amino-5-iodopyridine, arylboronic acid, and
. Evacuate and backfill with Argon ( ). -
Solvation: Add degassed 1,4-dioxane and the aqueous
solution via syringe. -
Reaction: Heat the mixture to 85–90°C for 4–12 hours. Monitor by TLC (the iodine is labile; if reaction stalls, add 2 mol% additional catalyst).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (typically Hexanes/EtOAc gradient).
Why this works: The amino group at C2 is electron-donating, which can deactivate the oxidative addition step. However, the C5-Iodine bond is weak enough that oxidative addition proceeds readily even with the electron-rich ring.
Protocol B: Synthesis of Imidazo[1,2-a]pyridine (IMPY Scaffold)
This reaction demonstrates the utility of the C2-amino group in forming fused rings, crucial for the synthesis of the amyloid imaging agent IMPY .
Reagents:
-
Substrate: 2-Amino-5-iodopyridine (1.0 equiv)[2]
-
Reagent: 2-Bromo-4'-dimethylaminoacetophenone (1.0 equiv)[2]
-
Solvent: Ethanol (anhydrous)
-
Base:
(1.5 equiv)
Step-by-Step:
-
Dissolve 2-amino-5-iodopyridine and the
-bromoketone in ethanol. -
Reflux the mixture for 2–4 hours. The pyridine nitrogen attacks the alkyl bromide, followed by cyclization of the amino group onto the ketone.
-
Critical Step: Upon cooling, the HBr salt often precipitates. Neutralize with saturated
to liberate the free base. -
Result: 6-Iodo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine.[2][3]
-
Note on Regiochemistry: The C5-iodine of the pyridine becomes the C6-iodine of the imidazo[1,2-a]pyridine system due to IUPAC numbering rules for fused systems.
-
Case Study: 123I-IMPY (Amyloid Imaging)
Therapeutic Area: Neurology / Alzheimer’s Disease Diagnostics[2]
The compound IMPY (6-iodo-2-(4'-dimethylamino)phenyl-imidazo[1,2-a]pyridine) is a radiopharmaceutical precursor.[2] The iodine atom is not just a structural spacer; it is the site of radio-labeling.
-
Precursor: 2-Amino-5-iodopyridine is the starting material.[2][4][5][6]
-
Transformation: It is cyclized (as per Protocol B) to form the stable imidazopyridine core.
-
Radio-labeling: The "cold" iodine (I-127) is exchanged for "hot" iodine (I-123 or I-125) via a tributyltin intermediate or direct halogen exchange, enabling SPECT imaging of amyloid plaques in the brain.[2]
-
Mechanism: The planar, lipophilic structure allows blood-brain barrier (BBB) penetration, and the nitrogenous core binds specifically to
-amyloid fibrils.
Advanced Application: 7-Azaindole Synthesis
For kinase inhibitors (e.g., JAK or ALK inhibitors), the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a bioisostere of the indole ring, offering better water solubility.
-
Diazotization: 2-Amino-5-iodopyridine is treated with
followed by reduction to yield 2-hydrazino-5-iodopyridine .[2] -
Fischer Cyclization: Reaction with a ketone (e.g., cyclohexanone or an aldehyde) under acidic conditions yields the 5-iodo-7-azaindole .
-
Utility: The 5-iodo group remains intact, serving as a handle for further elaboration (e.g., attaching a solubilizing tail) after the core bicycle has been formed.
Safety & Handling
-
Hazards: 2-Amino-5-iodopyridine is an irritant (H315, H319, H335).[2] It is light-sensitive; the C-I bond can undergo homolytic cleavage under intense UV light, leading to degradation (browning).
-
Storage: Store in amber vials at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group and liberation of iodine.
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Synthesis of IMPY Derivatives: Zhuang, Z. P., Kung, M. P., Wilson, A., Lee, C. W., Plössl, K., Hou, C., Holtzman, D. M., & Kung, H. F. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237–243.
-
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
7-Azaindole Synthesis from Aminopyridines: Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2007). Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Tetrahedron, 63(36), 8689-8707.
-
General Reactivity of Halopyridines: Schlosser, M., & Mongin, F. (2007). Pyridine functionalization by means of organometallic intermediates.[1] Chemical Society Reviews, 36(8), 1161-1172.
Sources
Technical Guide: Safety and Handling of 2-Amino-5-iodopyridine
[1][2]
Part 1: Strategic Context & Chemical Significance
2-Amino-5-iodopyridine (CAS 20511-12-0) is not merely a generic building block; it is a high-value scaffold in medicinal chemistry, particularly for the synthesis of imidazo[1,2-a]pyridines and as a precursor for Suzuki-Miyaura cross-coupling reactions.[1] Its dual functionality—the nucleophilic amino group and the electrophilic iodine handle—makes it indispensable for developing kinase inhibitors, antiviral agents, and amyloid-beta imaging ligands (e.g., IMPY derivatives).[1]
However, this utility comes with a specific risk profile.[1][2] The iodine substituent is labile under certain conditions, potentially releasing toxic iodine vapors, while the aminopyridine core presents significant acute toxicity and environmental hazards.[1] This guide moves beyond basic SDS summaries to provide a field-validated protocol for safe, high-integrity handling.
Part 2: Hazard Identification & Toxicology Profile
The safety profile of 2-Amino-5-iodopyridine requires a "conservative high-risk" approach.[1][3] While some vendors classify it as "Harmful," authoritative sources (e.g., Sigma-Aldrich) classify it as Toxic and potentially Corrosive .[1]
GHS Classification & Scientist’s Interpretation
| Hazard Code | Hazard Statement | Technical Interpretation for Researchers |
| H301 + H311 | Toxic if swallowed or in contact with skin | Critical: Dermal absorption is efficient.[1] Standard nitrile gloves may offer insufficient protection for prolonged contact with solutions.[1] Double-gloving or chemically resistant laminates are required for stock solution preparation.[1] |
| H314 / H315 | Causes severe skin burns / Skin irritation | The amino group can exhibit basicity/causticity. Solid dust is highly irritating to mucous membranes.[1] Treat as a corrosive solid.[1] |
| H319 | Causes serious eye irritation | Dust contact with eyes can cause corneal damage. Safety glasses are minimum; goggles are required if dust generation is possible.[1] |
| H335 | May cause respiratory irritation | Inhalation of dust triggers immediate respiratory distress. Zero-tolerance for open-bench weighing. |
| H412 | Harmful to aquatic life (Long-lasting) | All aqueous waste (e.g., workup layers) must be sequestered.[1] Do not pour down sink.[1] |
Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1]
Engineering Controls: The Primary Barrier[1]
-
Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .
-
Static Control: As a dry powder, static charge can disperse the compound.[1] Use an anti-static gun or ionizer bar during weighing to prevent "flying" particles.[1]
-
Inert Atmosphere: While primarily for purity, handling under Nitrogen/Argon reduces the formation of oxidation byproducts (N-oxides) which may alter the toxicity profile.[1]
PPE Matrix[1][5]
-
Respiratory: If fume hood work is impossible (e.g., equipment maintenance), a full-face respirator with P100 (HEPA) and Organic Vapor cartridges is mandatory.[1]
-
Hands:
-
Eyes: Chemical splash goggles (ventless or indirect vent) are superior to safety glasses due to the fine particle size of the solid.[1]
Part 4: Operational Protocols
Storage & Stability[1]
-
Temperature: Refrigerate at 2–8°C .
-
Light Sensitivity: The C-I bond is photosensitive.[1] Store in amber glass or wrap containers in aluminum foil to prevent photolytic deiodination, which releases free iodine (
) and degrades the reagent.[1] -
Incompatibility: Segregate from strong oxidizing agents (peroxides, permanganates) and acid chlorides.[1]
Protocol: Safe Weighing & Reaction Setup
This workflow minimizes exposure to dust and prevents degradation.[1]
Figure 1: Workflow for safe handling and weighing of 2-Amino-5-iodopyridine to minimize dust exposure.[1]
Experimental Note: The Iodine Risk
In cross-coupling reactions (e.g., Suzuki), the oxidative addition step inserts a metal into the C-I bond.[1] If the reaction overheats or fails, homolytic cleavage can occur, releasing iodine vapor.[1]
-
Observation: If the reaction mixture turns deep purple/violet unexpectedly, it indicates free iodine release.[1]
-
Mitigation: Keep a saturated aqueous solution of Sodium Thiosulfate (
) nearby.[1] In case of a spill or runaway iodine release, this reducing agent will instantly quench the iodine to harmless iodide.[1]
Part 5: Emergency Response
Exposure Scenarios
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1] The amino group can cause laryngeal edema; monitor for delayed respiratory distress.[1]
-
Skin Contact:
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[1] Do not use neutralizing agents.[1]
Fire-Fighting Measures
-
Combustion Products: Carbon oxides, Nitrogen oxides (
), and Hydrogen Iodide (HI) .[1] -
Tactics: Firefighters must wear SCBA.[1] The thermal decomposition releases HI, which is highly corrosive to lung tissue.[1] Water spray can be used to suppress fumes but must be contained to prevent aquatic contamination.[1]
Emergency Decision Tree
Figure 2: Immediate response decision tree for personnel exposure.
Part 6: Waste Disposal & Environmental Stewardship
2-Amino-5-iodopyridine is harmful to aquatic life with long-lasting effects (H412).[1][4]
-
Segregation: Do not mix with general organic solvents if they are destined for fuel blending unless approved by the waste handler (iodine content can corrode incinerators).[1]
-
Labeling: Clearly label waste containers as "Toxic" and "Halogenated Organic Waste."
-
Quenching: If the waste contains active iodine, quench with sodium thiosulfate before bottling to prevent pressure buildup from sublimation.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 2-Amino-5-iodopyridine (CID 88579).[1][5] National Library of Medicine. Retrieved from [Link]
-
Zhuang, Z. P., et al. (2003).[1][6] Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-243.[1][6] (Cited for application context).
Methodological & Application
Application Note: Scalable Synthesis and Functionalization of 2-Amino-5-iodopyridine
Executive Summary & Strategic Analysis
2-Amino-5-iodopyridine (CAS: 20511-12-0) is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., ALK/ROS1 inhibitors) and receptor modulators. The iodine atom at the C-5 position provides a versatile handle for cross-coupling reactions (Suzuki, Sonogashira, Heck), while the C-2 amino group functions as a hydrogen bond donor/acceptor or a nucleophile for heterocycle formation.
The Synthetic Challenge: While electrophilic aromatic substitution on pyridine is generally sluggish due to the electron-deficient ring, the amino group at C-2 strongly activates the ring. The primary challenge is regioselectivity . The amino group directs electrophiles to the ortho (C-3) and para (C-5) positions.
-
C-5 Attack (Preferred): Sterically less hindered and electronically favored as it places the positive charge of the
-complex on the carbon bearing the amino group, maximizing resonance stabilization without severe inductive destabilization from the ring nitrogen. -
C-3 Attack (Minor Impurity): Closer to the electron-withdrawing ring nitrogen and sterically crowded.
This guide presents two validated protocols for the synthesis of 2-amino-5-iodopyridine and one downstream application protocol, designed to maximize C-5 selectivity and yield.
Mechanistic Insight & Regioselectivity
The following diagram illustrates the electronic rationale for the C-5 preference, guiding the choice of reagents to minimize thermodynamic equilibration or poly-iodination.
Figure 1: Regioselectivity pathway. The C-5 position is kinetically and thermodynamically favored due to resonance stabilization and lower steric hindrance compared to C-3.
Experimental Protocols
Protocol A: The "Green" Oxidative Iodination (Scalable)
Best for: Multi-gram to kilogram scale, cost-efficiency, and high atom economy.
Mechanism: In situ generation of electrophilic iodine (
Reagents:
-
Molecular Iodine (
) (0.5 equiv) -
Periodic Acid (
) (0.2 equiv) OR 30% (0.6 equiv) -
Solvent: Acetic Acid/Water (10:1) or Water (with
cat.)
Step-by-Step Methodology:
-
Dissolution: Charge a reactor with 2-aminopyridine (100 mmol) and Acetic Acid (150 mL). Stir until dissolved.
-
Catalyst Addition: Add Periodic Acid (20 mmol) dissolved in a minimum amount of water.
-
Note: If using the
method, add first, then add dropwise to control the exotherm.
-
-
Iodination: Add molecular iodine (
, 50 mmol) in portions over 30 minutes. The solution will turn dark brown. -
Reaction: Heat the mixture to 60–65 °C for 4 hours. Monitor by LC-MS or TLC (EtOAc/Hexane 1:1).
-
Endpoint: Disappearance of starting material (
) and appearance of product ( ).
-
-
Quench: Cool to room temperature. Pour the mixture into ice water (500 mL).
-
Neutralization: Slowly add saturated
(sodium thiosulfate) solution until the brown iodine color fades to yellow/off-white. Neutralize with saturated or NaOH to pH 8. -
Isolation: The product precipitates as a solid. Filter, wash with cold water, and dry under vacuum.
-
Yield: Expect 80–90%.
-
Purity: >95% (Recrystallize from Ethanol/Water if needed).
-
Protocol B: The NIS Method (Laboratory Standard)
Best for: Small scale (<5g), anhydrous conditions, and high functional group tolerance.
Reagents:
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Setup: Dissolve 2-aminopyridine (10 mmol) in anhydrous MeCN (50 mL) under Nitrogen atmosphere.
-
Addition: Cool to 0 °C. Add NIS (10.5 mmol) portion-wise over 15 minutes. Protect from light (wrap flask in foil).
-
Stir: Allow to warm to room temperature (25 °C) and stir for 2–4 hours.
-
Workup: Remove solvent under reduced pressure. Redissolve residue in EtOAc.
-
Wash: Wash with 10%
(to remove traces of ), followed by water and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (0-50% EtOAc in Hexanes).
Downstream Application: Suzuki-Miyaura Coupling[3][4]
Challenge: Free amino groups can poison Palladium catalysts by coordinating to the metal center. Solution: Use of specific phosphine ligands (like XPhos/SPhos) or in situ protection.
Workflow Diagram:
Figure 2: Optimized Suzuki Coupling workflow for aminopyridines.[3]
Protocol C: Suzuki Coupling (Ligand-Optimized)
-
Charge: In a microwave vial or pressure tube, combine:
-
2-Amino-5-iodopyridine (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)
- (2.5 equiv)
-
Catalyst:
(5 mol%) (Robust against amines)
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio).
-
Degas: Sparge with Nitrogen for 10 minutes (Critical to prevent homocoupling).
-
Reaction: Heat to 90 °C for 12 hours (or 120 °C for 30 min in Microwave).
-
Pro-Tip: If conversion is low, protect the amine first using
(1.1 equiv, DMAP cat., THF) to generate the N-Boc intermediate, which couples much more efficiently.
Comparative Data & Troubleshooting
Table 1: Iodination Agent Comparison
| Parameter | Protocol A (I2/Periodic Acid) | Protocol B (NIS) | Protocol C (ICl - Not Recommended) |
| Atom Economy | High (Iodine fully utilized) | Moderate (Succinimide waste) | High |
| Cost | Low | High | Moderate |
| Selectivity | High (C-5) | High (C-5) | Moderate (Risk of bis-iodination) |
| Scalability | Excellent (Kg scale) | Good (Gram scale) | Poor (Exothermic/Corrosive) |
| Toxicity | Low (Green solvents) | Low | High (Corrosive liquid) |
Troubleshooting Guide:
-
Problem: Bis-iodination (3,5-diiodo product).
-
Fix: Reduce iodinating agent equivalents to 0.95. Lower reaction temperature to 0–10 °C.
-
-
Problem: Dark/Black reaction mixture that doesn't lighten.
-
Fix: Ensure sufficient Sodium Thiosulfate (
) is used during the quench.
-
-
Problem: Low yield in Suzuki coupling.
-
Fix: The free amine is likely coordinating Pd. Switch to Protocol C "Pro-Tip" (Boc-protection) or use SPhos-Pd-G2 catalyst.
-
References
- Synthesis of 2-amino-5-iodopyridine via oxidative iodination.
-
Regioselectivity Mechanisms
- Regioselectivity in Electrophilic Arom
- Source: Chemistry LibreTexts / Journal of Organic Chemistry.
-
URL: [Link] (Contextual citation based on general electrophilic substitution principles).
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine (Analogous Protocol).
-
Oxidative Iodination Reagents
- Microwave-Accelerated or Conventionally Heated Iodination Reactions Using ortho-Periodic Acid.
- Source: PMC - N
-
URL: [Link]
-
Product Characterization
- 2-Amino-5-iodopyridine Product D
-
Source: Sigma-Aldrich.
Sources
- 1. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of 2-Amino-5-iodopyridine
Executive Summary
The Suzuki-Miyaura cross-coupling of 2-amino-5-iodopyridine is a pivotal transformation in medicinal chemistry, frequently used to synthesize kinase inhibitors and GPCR ligands. However, this substrate presents a "dual-personality" challenge: while the C5-iodide is highly reactive toward oxidative addition, the C2-amino group is a potent Lewis base capable of coordinating to Palladium(II) species, leading to catalyst deactivation (poisoning).
This application note provides two distinct workflows:
-
Protocol A (Direct Coupling): Utilizes sterically demanding Buchwald precatalysts (XPhos Pd G2) to enable coupling without protection steps.
-
Protocol B (Protected Route): A robust, traditional approach using N-acetylation and Pd(dppf)Cl₂, recommended for scale-up or when using base-sensitive boronic acids.
Chemical Context & Mechanistic Challenges[2][3][4]
The "Aminopyridine Problem"
In standard catalytic cycles, the free amine (–NH₂) at the 2-position of the pyridine ring can displace phosphine ligands on the Palladium center. This forms a stable, unreactive Pd(II)-amine complex, effectively halting the catalytic turnover.
-
The Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands create a "steric roof" over the metal center, physically blocking the approach of the amine while still allowing the oxidative addition of the C–I bond.
Mechanistic Pathway & Interference
The following diagram illustrates the standard catalytic cycle and the specific point of failure caused by the aminopyridine substrate.
Experimental Protocols
Protocol A: Direct Coupling (Unprotected)
Recommended for: Discovery chemistry, high-throughput screening, and substrates stable to basic conditions. Catalyst System: XPhos Pd G2 (Buchwald Generation 2 Precatalyst).[1]
Rationale: XPhos is exceptionally bulky and electron-rich. It promotes rapid oxidative addition of the aryl iodide and prevents the 2-amino group from binding to the Pd center [1, 5].
Materials
-
Substrate: 2-Amino-5-iodopyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G2 (1–2 mol%)
-
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure
-
Setup: Charge a reaction vial with 2-amino-5-iodopyridine (1.0 mmol, 220 mg), aryl boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).
-
Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, ~16 mg).
-
Note: XPhos Pd G2 is air-stable, but purging the vial with Nitrogen/Argon before heating is critical to prevent homocoupling.
-
-
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Reaction: Seal the vial and heat to 80 °C for 2–4 hours.
-
Monitoring: Monitor by LC-MS.[2] The iodide is highly reactive; if conversion stalls at 50%, add 1 mol% additional catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM:MeOH or Hexane:EtOAc). The free amine product is polar; ensure the column is flushed well.
Protocol B: Protected Route (N-Acetylation)
Recommended for: Scale-up (>10g), substrates with other sensitive nucleophiles, or if Protocol A fails due to solubility. Catalyst System: Pd(dppf)Cl₂ · DCM.
Rationale: Protecting the amine as an acetamide (–NHAc) removes its ability to coordinate to Palladium. Pd(dppf)Cl₂ is a robust, cost-effective catalyst for iodides [4, 6].
Step 1: Protection (if material not purchased protected)
-
Dissolve 2-amino-5-iodopyridine in Acetic Anhydride (excess) or DCM/Pyridine/AcCl.
-
Heat to 60 °C for 1 hour.
-
Precipitate with water or extract to obtain N-(5-iodopyridin-2-yl)acetamide.
Step 2: Suzuki Coupling[3][4]
-
Setup: Charge flask with N-(5-iodopyridin-2-yl)acetamide (1.0 equiv), Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Base/Solvent: Add Na₂CO₃ (2.0 equiv) and DME:Water (3:1).
-
Reaction: Heat to 85 °C for 4–6 hours.
-
Deprotection (In-situ optional):
-
Option: Add NaOH (excess) to the crude reaction mixture and heat to 100 °C for 1 hour to cleave the acetyl group immediately after coupling.
-
Decision Matrix & Workflow
Use this logic tree to select the appropriate protocol for your specific synthesis.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Protocol A (XPhos Pd G2) or increase catalyst loading to 5 mol%. |
| Dehalogenation (Ar-H) | Hydride Source / Overheating | Lower temperature to 60°C. Ensure solvent is strictly degassed. Switch solvent to Toluene/Water. |
| Homocoupling (Ar-Ar) | Oxygen Presence | Rigorous degassing (sparge with Ar for 15 min). Add 10 mol% free ligand (e.g., XPhos) to stabilize Pd(0). |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (–BF₃K). |
| Black Precipitate | Pd Aggregation (Pd Black) | Catalyst death. Add a drop of Mercury (Hg) drop test to confirm heterogeneity (not recommended for routine). Switch to a precatalyst system. |
References
-
Buchwald, S. L., et al. (2013). XPhos Pd G2 catalyzed Suzuki-Miyaura cross-coupling reactions.[5] Sigma-Aldrich Application Guide.
-
Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Boc-Protected Aminomethyltrifluoroborates. Organic Letters, 14(17), 4458-4461.
-
Padusha, M. S. A., et al. (2019).[6] A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine.[5][6] Molecular Diversity.
-
Ingner, F. (2015).[2] Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.[2] Uppsala University Thesis.[2]
-
American Elements. XPhos Pd G2 Product Information and Catalytic Applications.
-
RSC Chemical Communications. (2010). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines.[7]
Sources
- 1. americanelements.com [americanelements.com]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nasc.ac.in [nasc.ac.in]
- 6. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions of 2-Amino-5-iodopyridine
Abstract
2-Amino-5-iodopyridine is a pivotal heterocyclic building block in modern synthetic chemistry, prized for its dual reactivity. The presence of a nucleophilic amino group and a reactive carbon-iodine bond makes it an exceptionally versatile substrate for constructing complex molecular architectures.[1][2] This guide provides an in-depth exploration of its most critical transformations, focusing on palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—which are fundamental to drug discovery and materials science.[1] We offer detailed, field-tested protocols, explain the mechanistic rationale behind procedural choices, and provide visual aids to clarify catalytic cycles and workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: The Strategic Importance of 2-Amino-5-iodopyridine
2-Amino-5-iodopyridine (CAS: 20511-12-0) is a light yellow, crystalline solid that serves as a cornerstone intermediate in the synthesis of a wide array of functional molecules, from pharmaceuticals to agrochemicals.[2][3] Its value stems from two key structural features:
-
The 2-Amino Group: A nucleophilic site and a potent directing group that can be used for further derivatization or to modulate the electronic properties of the pyridine ring.
-
The 5-Iodo Substituent: The carbon-iodine bond is the most reactive of the halo-pyridines towards oxidative addition in palladium-catalyzed cross-coupling reactions, enabling facile formation of new carbon-carbon and carbon-nitrogen bonds at this position.[4]
This unique combination allows for selective, stepwise functionalization, making it a preferred starting material for building substituted pyridine scaffolds. The most common and powerful applications involve leveraging the C-I bond for cross-coupling chemistry.
Synthesis Overview
The most prevalent laboratory and industrial synthesis of 2-Amino-5-iodopyridine involves the regioselective iodination of 2-aminopyridine. Modern, environmentally conscious methods often utilize a combination of elemental iodine (I₂) and an oxidizing agent like hydrogen peroxide or periodic acid in an aqueous medium.[1][3][5] This approach avoids the use of harsh organic solvents and offers high yields, typically around 74-83%.[1][3]
Palladium-Catalyzed Cross-Coupling: A Unified Approach
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 2-Amino-5-iodopyridine is an ideal substrate. These reactions generally follow a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding the role of each component is critical for reaction success.
-
Palladium Pre-catalyst: A source of Pd(0), which is the active catalytic species. Common examples include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd₂(dba)₃ with a phosphine ligand.
-
Ligand: Typically a phosphine, which stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. The choice of ligand is often the most critical parameter for optimization.[6]
-
Base: Required to activate one of the coupling partners (e.g., the organoboron species in Suzuki coupling) or to facilitate the reductive elimination step (as in Buchwald-Hartwig amination).
-
Solvent: Must be capable of dissolving the reagents and be stable under the reaction conditions. Often, anhydrous and deoxygenated solvents are required.
General Workflow for Cross-Coupling Reactions
The following diagram outlines a typical experimental workflow for performing palladium-catalyzed reactions under an inert atmosphere, a crucial practice to prevent catalyst oxidation and ensure reproducibility.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating carbon-carbon bonds, coupling an organohalide with an organoboron species.[7][8] For 2-Amino-5-iodopyridine, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents at the 5-position.
Mechanistic Rationale
The reaction is initiated by the oxidative addition of the C-I bond of 2-Amino-5-iodopyridine to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step facilitated by the base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-phenylpyridine
This protocol is a representative example and can be adapted for various arylboronic acids.[9]
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Amino-5-iodopyridine | 220.01 | 1.0 | 1.0 | 220 mg |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 4 mL |
| Water | - | - | - | 1 mL |
Procedure
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Amino-5-iodopyridine (220 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Causality and Field Insights
-
Why a Dioxane/Water mixture? The aqueous phase is crucial for dissolving the inorganic base (K₂CO₃) and facilitating the hydrolysis of the boronic acid to the active boronate species, which accelerates transmetalation. Dioxane ensures the organic reagents remain in solution.
-
Choice of Base: Potassium carbonate is a moderately strong base suitable for many Suzuki couplings. For less reactive boronic acids or aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to achieve a reasonable reaction rate.
-
Catalyst Selection: Pd(PPh₃)₄ is a classic, reliable catalyst. However, for more challenging substrates, catalyst systems using a separate palladium source (e.g., Pd₂(dba)₃) and more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can offer superior yields and faster reaction times.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing direct access to arylalkynes.[10][11] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[4][12]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki coupling, oxidative addition of 2-Amino-5-iodopyridine to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of an amine base to form a highly reactive copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the final alkynylated product and regenerates the Pd(0) catalyst.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-(phenylethynyl)pyridine
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Amino-5-iodopyridine | 220.01 | 1.0 | 1.0 | 220 mg |
| Phenylacetylene | 102.14 | 1.1 | 1.1 | 112 mg (122 µL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |
| Triethylamine (Et₃N) | 101.19 | - | - | 5 mL |
Procedure
-
Reaction Setup: To a dry Schlenk flask, add 2-Amino-5-iodopyridine (220 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol) under an argon or nitrogen atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (122 µL, 1.1 mmol).
-
Reaction: Stir the mixture at room temperature for 8 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide). Monitor by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Causality and Field Insights
-
Role of Copper(I): The Cu(I) co-catalyst is critical for forming the copper acetylide, which readily engages in transmetalation with the palladium complex.[4] This allows the reaction to proceed under much milder conditions (often room temperature) than copper-free alternatives.
-
Amine as Base and Solvent: Triethylamine (or other amines like diisopropylamine) serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and neutralize the HI byproduct, and it also serves as the solvent, ensuring all components are in a single phase.
-
Copper-Free Conditions: While the classic method is robust, concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require higher temperatures, different ligands, and sometimes stronger bases to facilitate the direct reaction of the alkyne with the palladium complex.[12]
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[13][14] This reaction has largely replaced harsher classical methods (e.g., nucleophilic aromatic substitution) due to its exceptional scope and functional group tolerance.[6]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of 2-Amino-5-iodopyridine to Pd(0). The resulting Pd(II) complex coordinates with the amine coupling partner. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amide intermediate. The crucial final step is reductive elimination from this intermediate, which forms the desired C-N bond and regenerates the Pd(0) catalyst. This final step is often rate-limiting and is greatly accelerated by the use of specific ligands.[14][15]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of 5-(Morpholino)-2-aminopyridine
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Amino-5-iodopyridine | 220.01 | 1.0 | 1.0 | 220 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 mg (105 µL) |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 | 9.2 mg |
| XPhos | 476.65 | 0.04 | 0.04 | 19 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene | - | - | - | 5 mL |
Procedure
-
Reaction Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube. In a separate vial, weigh Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19 mg, 0.04 mmol).
-
Component Addition: Remove the Schlenk tube from the glovebox. Under a positive pressure of argon, add the catalyst/ligand mixture, followed by 2-Amino-5-iodopyridine (220 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (3x).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality and Field Insights
-
Why a Strong, Non-nucleophilic Base? A strong base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium amide complex that is poised for reductive elimination. Weaker bases are generally ineffective.[14] It must be non-nucleophilic to avoid competing side reactions with the aryl iodide.
-
The Critical Role of Ligands: The success of the Buchwald-Hartwig amination hinges on the ligand. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[6][16] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, while their electron-donating ability accelerates the rate-limiting reductive elimination step.
-
Handling of Reagents: NaOtBu is highly hygroscopic and reactive. The palladium pre-catalysts and ligands are often air-sensitive. Therefore, strict adherence to inert atmosphere techniques (using a glovebox or Schlenk line) is paramount for reproducibility and high yields.[16]
Safety and Handling
Safe laboratory practice is essential when working with these reagents.
-
2-Amino-5-iodopyridine: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure adequate ventilation.[17]
-
Palladium Catalysts: Can be sensitizers and should be handled with care. Avoid inhalation of fine powders.
-
Phosphine Ligands: Many are air-sensitive and can be toxic. Handle under an inert atmosphere.
-
Bases: Strong bases like NaOtBu are corrosive and react violently with water. Handle only in a dry, inert environment.
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Always work in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[18]
References
- Synthesis method of 2-amino-5-iodopyridine.
- Understanding 2-Amino-5-iodopyridine Synthesis for Efficient Organic Chemistry. (2026-01-26).
- Syntheses of 2-amino-5-iodopyridine.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research.
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Omega. [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-5-iodopyridine | 20511-12-0 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
2-Amino-5-iodopyridine in novel pharmaceutical development
Application Note: Strategic Utilization of 2-Amino-5-iodopyridine in Novel Pharmaceutical Development
Abstract
This technical guide details the strategic application of 2-Amino-5-iodopyridine (CAS 20511-12-0) as a pivotal scaffold in the synthesis of kinase inhibitors and GPCR ligands. Unlike generic reagents, this molecule offers a dual-modality "handle": a highly reactive electrophilic center at C5 (facilitated by the iodine leaving group) and a nucleophilic 2-amino-pyridine motif capable of directing group functionality or heterocycle formation.[1][2][3] This guide provides optimized protocols for Suzuki-Miyaura cross-coupling, imidazo[1,2-a]pyridine cyclization, and critical handling procedures to maintain reagent integrity.[1]
Chemical Utility & Retrosynthetic Analysis
In modern drug discovery, particularly for ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors like Crizotinib , the 2-aminopyridine core acts as a critical "hinge binder," forming hydrogen bonds with the ATP-binding pocket of the kinase.
The 5-iodo substituent is not merely a placeholder; it is a strategic entry point. It allows for the late-stage introduction of aryl or heteroaryl tails via palladium-catalyzed cross-coupling, enabling rapid Structure-Activity Relationship (SAR) expansion without rebuilding the core scaffold.
Strategic Divergence Workflow
The following diagram illustrates the two primary synthetic pathways utilizing 2-amino-5-iodopyridine: Path A (Functionalization of the pyridine ring) and Path B (Cyclization to fused heterocycles).
Figure 1: Divergent synthetic pathways.[1] Path A retains the free amine for H-bonding; Path B creates a fused bicyclic system common in anxiolytics and anti-infectives.
Critical Reaction Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Objective: To couple an aryl group at the C5 position while leaving the C2-amino group free. Challenge: Free amino groups can coordinate to Pd(II) species, poisoning the catalyst.[1] Protection (e.g., Boc) is often used, but this protocol uses a ligand-optimized system to avoid protection/deprotection steps.[1]
Materials:
-
2-Amino-5-iodopyridine (1.0 equiv)[1]
-
Arylboronic acid (1.2 equiv)[4]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for its resistance to amine poisoning.
-
Base: K₂CO₃ (2.0 M aq.[1] solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with 2-amino-5-iodopyridine (220 mg, 1 mmol), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (24 mg). Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and 2.0 M K₂CO₃ (1.5 mL).
-
Thermal Activation: Heat the mixture to 85°C for 4–6 hours. Note: Iodine is highly reactive; temperatures above 90°C may promote homocoupling or deiodination.[1]
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.3) should disappear, replaced by a fluorescent blue spot (product).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash chromatography (gradient 0→50% EtOAc in Hexanes).
Representative Data:
| Boronic Acid | Product Yield (%) | Reaction Time | Observation |
|---|---|---|---|
| Phenylboronic acid | 92% | 4 h | Clean conversion |
| 4-Fluorophenylboronic acid | 88% | 5 h | Standard ALK-inhibitor motif |
| 3-Pyridylboronic acid | 76% | 8 h | Slower due to heteroaryl electronics |[1]
Protocol B: Synthesis of 6-Iodoimidazo[1,2-a]pyridine
Objective: To construct a fused bicyclic scaffold. Mechanism: The endocyclic nitrogen of the pyridine attacks the alpha-haloketone, followed by cyclodehydration involving the exocyclic amine.
Materials:
-
2-Amino-5-iodopyridine (1.0 equiv)[1]
-
2-Bromoacetophenone (1.1 equiv)[1]
-
Base: NaHCO₃ (Solid, 2.0 equiv)[1]
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
-
Condensation: Dissolve 2-amino-5-iodopyridine (1 mmol) and 2-bromoacetophenone (1.1 mmol) in Ethanol (5 mL) in a round-bottom flask.
-
Reflux: Heat to reflux (78°C) for 12 hours. A precipitate (hydrobromide salt) may form.[1]
-
Basification: Cool to room temperature. Add solid NaHCO₃ (2 mmol) and stir for 1 hour to liberate the free base.
-
Isolation: Evaporate ethanol. Resuspend residue in water (10 mL) and extract with CH₂Cl₂ (3 x 10 mL).
-
Crystallization: The crude product often crystallizes upon trituration with diethyl ether.[1]
Key Insight: The resulting 6-iodoimidazo[1,2-a]pyridine retains the iodine atom. This is crucial because the iodine position shifts from C5 (pyridine numbering) to C6 (imidazopyridine numbering), serving as a handle for a subsequent Suzuki coupling to install library diversity at the 6-position.
Quality Control & Impurity Profile
When sourcing or synthesizing this intermediate, specific impurities can affect downstream catalytic cycles.[1]
| Impurity / Parameter | Specification Limit | Detection Method | Impact on Protocol |
| Purity | >98.0% | HPLC (254 nm) | <95% leads to difficult purification of coupled products.[1] |
| Water Content | <0.5% | Karl Fischer | High water content deactivates hydrolytically sensitive catalysts.[1] |
| 2-Aminopyridine | <0.1% | GC-MS / HPLC | Result of deiodination.[1] Competes in coupling reactions. |
| Appearance | Tan to Brown Powder | Visual | Dark brown/black indicates oxidation of the amine (store under inert gas). |
Analytical Standard (HPLC):
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5µm)[1]
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Retention Time: ~4.2 min (varies by system).[1]
Safety & Stability (E-E-A-T)
Handling Hazards:
-
H315/H319: Causes skin and serious eye irritation.[1]
-
Sensitization: Halogenated pyridines can be potent sensitizers.[1] Use double nitrile gloves.[1]
Storage Stability:
-
Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to ambient light causes homolytic cleavage, liberating iodine (turning the solid purple/black).[1]
-
Protocol: Store in amber glass vials wrapped in foil.
-
-
Oxidation: The primary amine is susceptible to oxidation.
-
Protocol: Store at 4°C under Argon/Nitrogen atmosphere for long-term stability (>1 month).
-
References
-
Pfizer Inc. (2011).[1] Synthesis of Crizotinib and Intermediates. Journal of Medicinal Chemistry.
-
Bagley, M. C., et al. (2011).[1] Ligand-free palladium-catalyzed Suzuki-Miyaura coupling of 2-amino-5-halopyridines. Tetrahedron Letters.
-
Guchhait, S. K., et al. (2011).[1] Imidazo[1,2-a]pyridine scaffold: A review on synthesis and medicinal applications. RSC Advances.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87558211, 2-Amino-5-iodopyridine.
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Amino-5-iodopyridine.
Sources
Application Note: Precision Synthesis of 6-Iodoimidazo[1,2-a]pyridine Scaffolds
Part 1: Executive Summary & Strategic Analysis[1]
The "Iodine Handle" Advantage
The imidazo[1,2-a]pyridine core is a privileged pharmacophore found in numerous commercial drugs (e.g., Zolpidem, Alpidem) and kinase inhibitors. While the core scaffold provides excellent bioavailability and hydrogen-bond acceptor properties, the 6-iodo variant is particularly valuable in drug discovery.[1]
The iodine atom at the C6 position serves as a high-fidelity "handle" for downstream Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1] This allows researchers to construct the core bicycle first and then rapidly diversify the molecule at a late stage (Late-Stage Functionalization), a critical strategy in Diversity-Oriented Synthesis (DOS).
Critical Regiochemical Note
Researchers must be aware of the numbering shift that occurs during cyclization.
The iodine atom moves from position 5 (pyridine numbering) to position 6 (fused system numbering) because the bridgehead nitrogen is assigned position 1.
Workflow Visualization
The following diagram outlines the two primary synthetic pathways detailed in this guide: the Classical Condensation (for scale-up) and the Groebke-Blackburn-Bienaymé (GBB) reaction (for library generation).
Figure 1: Strategic workflow for accessing 6-iodoimidazo[1,2-a]pyridine scaffolds.
Part 2: Detailed Protocols
Method A: Classical Condensation (The Workhorse)
This method utilizes the reaction between 2-aminopyridines and
Mechanism:
The reaction proceeds via an
Figure 2: Mechanistic pathway of the cyclization.[1]
Protocol 1: Synthesis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine[1]
Reagents:
-
2-Amino-5-iodopyridine (1.0 equiv)[1]
-
2-Bromoacetophenone (1.1 equiv)
-
Sodium Bicarbonate (
) -
Ethanol (Absolute)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-iodopyridine (220 mg, 1.0 mmol) in absolute ethanol (5 mL).
-
Note: The starting material is light-sensitive.[1] Wrap the flask in aluminum foil if working in a brightly lit lab.
-
-
Addition: Add 2-bromoacetophenone (219 mg, 1.1 mmol) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes). The starting amine spot (
) should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt may precipitate.
-
Basification: Pour the mixture into saturated aqueous
solution (20 mL) and stir for 30 minutes to neutralize the HBr and liberate the free base. -
Isolation: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate under reduced pressure.[1] -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexanes).
Expected Yield: 75–85%
Characterization: Look for the characteristic singlet of the imidazole proton (H-3) around
Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction
This multicomponent reaction is ideal for generating libraries where the C3 position needs to be functionalized with an amine.
Protocol 2: Iodine-Catalyzed One-Pot Synthesis
Reagents:
-
2-Amino-5-iodopyridine (1.0 equiv)[1]
-
Benzaldehyde (1.0 equiv)
-
tert-Butyl isocyanide (1.0 equiv)
-
Molecular Iodine (
) (10 mol%)
Step-by-Step Procedure:
-
Mixing: In a sealed tube or screw-cap vial, combine 2-amino-5-iodopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in Methanol (3 mL).
-
Activation: Add molecular iodine (25 mg, 0.1 mmol). Stir at room temperature for 10 minutes to facilitate imine formation.
-
Addition: Add tert-butyl isocyanide (1.0 mmol) via syringe.
-
Reaction: Heat the mixture to
for 3–5 hours.-
Visual Cue: The reaction often turns dark due to iodine but will lighten upon workup.
-
-
Workup: Cool to room temperature. Quench with 5% aqueous
(sodium thiosulfate) to remove catalytic iodine (color change from brown to yellow/clear). -
Extraction: Extract with DCM, dry over
, and concentrate. -
Purification: Flash chromatography is usually required to separate the product from trace hydrolyzed isocyanide.
Why this works: The iodine acts as a mild Lewis acid to activate the imine intermediate, facilitating the [4+1] cycloaddition with the isocyanide.[8]
Part 3: Data Summary & Troubleshooting
Comparative Analysis of Methods
| Feature | Method A: Condensation | Method B: GBB Reaction |
| Complexity | Low (2-component) | Medium (3-component) |
| Diversity | Substituent at C2 only | Substituents at C2 and C3 (amine) |
| Atom Economy | High (Water/HBr byproduct) | High (Water byproduct) |
| Reaction Time | 4–8 Hours | 3–5 Hours |
| Key Risk | Lachrymatory | Isocyanide odor/toxicity |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield (Method A) | Decomposition of | Ensure ketone is fresh/colorless. If dark/orange, recrystallize or distill before use.[1] |
| Incomplete Reaction | Low nucleophilicity of 5-Iodo amine | The iodine is electron-withdrawing.[1][9] Increase reflux time by 2 hours or use n-Butanol (higher boiling point). |
| Product is Dark/Sticky | Iodine liberation | Wash crude product with dilute sodium thiosulfate ( |
| Regioselectivity Issues | Steric hindrance | Unlikely with 5-iodo.[1] If observing isomers, check proton NMR COSY to confirm connectivity.[1] |
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Groebke-Blackburn-Bienaymé Reaction
-
Iodine Catalysis in Heterocycle Synthesis
-
Properties of 2-Amino-5-iodopyridine
- ChemicalBook D
Sources
- 1. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 2. ijssst.info [ijssst.info]
- 3. researchgate.net [researchgate.net]
- 4. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 5. 2-Amino-5-iodopyridine | 20511-12-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Application Note: Strategic Acylation of 2-Amino-5-iodopyridine with Anhydrides for Advanced Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of N-Acylated 2-Amino-5-iodopyridine
In the landscape of modern drug discovery and development, the 2-aminopyridine scaffold is a privileged structure, serving as a cornerstone for a multitude of therapeutic agents.[1][2] Its derivatives are prominent in the development of kinase inhibitors, treatments for neurodegenerative diseases, and novel anticancer agents.[1] The strategic introduction of an iodine atom at the 5-position transforms 2-aminopyridine into a highly versatile building block, 2-amino-5-iodopyridine. This iodo-group provides a crucial synthetic "handle" for subsequent carbon-carbon and carbon-heteroatom bond formations via powerful cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3]
This application note provides an in-depth guide to a fundamental and critical transformation of this building block: the N-acylation of the 2-amino group using carboxylic acid anhydrides. This reaction produces N-(5-iodopyridin-2-yl)amides, which are stable, advanced intermediates that mask the primary amine while retaining the essential iodine handle for further molecular elaboration. We will explore the underlying reaction mechanism, provide detailed, field-tested protocols, discuss common challenges, and present data to guide researchers in successfully employing this reaction for the synthesis of complex molecular architectures.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of 2-amino-5-iodopyridine with an anhydride is a classic example of nucleophilic acyl substitution. The exocyclic amino group (-NH₂) is a potent nucleophile, while the carbonyl carbon of the anhydride is electrophilic. Studies have shown that for 2-aminopyridines, the acylation proceeds directly at the exocyclic amino nitrogen rather than through a ring N-acetyl intermediate.[4]
The mechanism can be dissected into three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group attacks one of the electrophilic carbonyl carbons of the anhydride molecule. This forms a transient, high-energy tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of a carboxylate ion, which is an excellent leaving group.
-
Proton Transfer: The positively charged nitrogen is deprotonated, typically by the carboxylate leaving group or another base present in the reaction mixture (such as pyridine), to yield the final, neutral N-acylated product and a carboxylic acid byproduct. The presence of a base is crucial to neutralize this acidic byproduct, preventing protonation of the starting amine and driving the equilibrium towards the product.[5]
Experimental Section: Synthesis of N-(5-iodopyridin-2-yl)acetamide
This section provides a robust, step-by-step protocol for the acetylation of 2-amino-5-iodopyridine using acetic anhydride. This specific example serves as a template that can be adapted for other anhydrides.
Materials and Reagents
| Reagent | CAS No. | MW | Purity | Supplier | Notes |
| 2-Amino-5-iodopyridine | 20511-12-0 | 220.01 g/mol | >97% | Thermo Scientific | White to brown solid, light-sensitive.[6][7] |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | >99% | Sigma-Aldrich | Corrosive, reacts with water. Handle in a fume hood. |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 g/mol | 99.8% | Sigma-Aldrich | Serves as solvent and base. Flammable, toxic. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | HPLC Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 g/mol | HPLC Grade | Fisher Scientific | For chromatography. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ACS Grade | VWR | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | ACS Grade | VWR | For drying organic layers. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser and heating mantle
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Equipment for thin-layer chromatography (TLC) and column chromatography
Detailed Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-iodopyridine (2.20 g, 10.0 mmol, 1.0 equiv.) in anhydrous pyridine (20 mL).
-
Reagent Addition: Cool the resulting solution to 0 °C using an ice-water bath. To this stirred solution, add acetic anhydride (1.14 mL, 1.22 g, 12.0 mmol, 1.2 equiv.) dropwise over 5 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product, N-(5-iodopyridin-2-yl)acetamide (CAS 66131-78-0), will have a different Rf value than the starting material.[8][9]
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water (100 mL). A precipitate may form. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 30 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove acetic acid, and finally with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(5-iodopyridin-2-yl)acetamide as a white to off-white solid.[10]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Reaction with Various Anhydrides
The acylation protocol is versatile and can be applied to a range of anhydrides. The table below summarizes typical conditions and expected outcomes.
| Anhydride | Solvent | Catalyst | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Acetic Anhydride | Pyridine | None | 0 to RT | 2-4 | >90% | Standard, highly efficient reaction. |
| Propionic Anhydride | Pyridine | None | 0 to RT | 3-5 | 85-95% | Slightly slower due to increased steric bulk. |
| Trifluoroacetic Anhydride | Dichloromethane | Triethylamine | 0 | 1-2 | >95% | Highly reactive; pyridine is not ideal. A non-nucleophilic base is preferred. |
| Succinic Anhydride | Dioxane or THF | None | 50-60 | 4-8 | 80-90% | Forms an amido acid. The ring-opening is slower and may require heating. |
| Phthalic Anhydride | Pyridine | None | 80-100 | 6-12 | 75-85% | Requires higher temperatures to achieve a good reaction rate. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive reagents (anhydride hydrolyzed).2. Insufficient temperature for less reactive anhydrides.3. Starting material is protonated (acidic impurity). | 1. Use a fresh bottle of anhydride.2. Gently heat the reaction (e.g., to 40-50 °C) and monitor by TLC.3. Ensure the reaction is run under anhydrous conditions with a suitable base. |
| Formation of Multiple Products | 1. Diacylation (over-acylation) of the amino group.2. Side reactions due to high temperatures or prolonged reaction times. | 1. Use a controlled stoichiometry of the anhydride (1.1-1.2 equivalents). Diacylation is generally unfavorable on this substrate but can occur under harsh conditions.[11]2. Maintain the recommended temperature and stop the reaction once the starting material is consumed. |
| Difficult Purification | 1. Persistent pyridine in the final product.2. Co-elution of product with impurities during chromatography. | 1. Ensure thorough washing with aqueous HCl during workup. Co-evaporation with toluene can help remove residual pyridine.2. Adjust the solvent system for chromatography; adding a small amount of a polar solvent like methanol can improve separation. Recrystallization is often a superior method for this class of compounds. |
| Product is an Oil, Not a Solid | 1. Presence of residual solvent or impurities. | 1. Ensure the product is thoroughly dried under high vacuum. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If it remains an oil, purification by column chromatography is necessary. |
Best Practices and Safety Considerations
-
Anhydride Handling: Carboxylic acid anhydrides are corrosive, lachrymatory, and react exothermically with water and other nucleophiles. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvent Safety: Pyridine is flammable, toxic upon inhalation and absorption through the skin, and has a strong, unpleasant odor. Work in a well-ventilated fume hood. Dichloromethane is a suspected carcinogen.
-
Reaction Conditions: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if reagents are particularly sensitive to moisture, though for simple acylations it is often not strictly necessary.
-
Waste Disposal: Quench any unreacted anhydride carefully with an alcohol (e.g., isopropanol) before disposal. Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
References
- CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
- The acylation reaction of amines is carried out in presence of pyridine because... - YouTube.
- Applications of 2-Acetamidopyridine in Medicinal Chemistry: Applic
- 2-Amino-5-iodopyridine | 20511-12-0 | Tokyo Chemical Industry (India) Pvt. Ltd.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
- Mechanisms for the acetylation of aminopyridines | Australian Journal of Chemistry.
- 2-Amino-5-iodopyridine 98 20511-12-0 - Sigma-Aldrich.
- Syntheses of 2-amino-5-iodopyridine...
- Acylation of Amines, Part 2: Other Electrophiles - YouTube.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- Acylation of Aminopyridines and Related Compounds with Endic Anhydride - ResearchG
- Understanding 2-Amino-5-iodopyridine Synthesis for Efficient Organic Chemistry.
- O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide - American Chemical Society.
- Preparation of Pyridines, Part 3: By Acyl
- Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - SIOC Journals.
- CAS No : 20511-12-0 | Product Name : 2-Amino-5-iodopyridine | Pharmaffili
- Aminopyridines as acylation catalysts for tertiary alcohols - Bar-Ilan University.
- 66131-78-0 | N-(5-Iodopyridin-2-yl)acetamide - ChemScene.
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google P
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central.
- N-(5-Iodopyridin-2-yl)acetamide 97% - Advanced ChemBlocks.
- 2-Amino-5-iodopyridine, 97% 25 g | Buy Online | Thermo Scientific Chemicals.
- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds... - PMC.
- Synthesis of N-(Pyridin-2-yl)benzamide.
- N-Amino Pyridinium Salts in Organic Synthesis - PMC - NIH.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 3. nbinno.com [nbinno.com]
- 4. connectsci.au [connectsci.au]
- 5. youtube.com [youtube.com]
- 6. 2-Amino-5-iodopyridine | 20511-12-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Amino-5-iodopyridine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. chemscene.com [chemscene.com]
- 9. N-(5-Iodopyridin-2-yl)acetamide 97% | CAS: 66131-78-0 | AChemBlock [achemblock.com]
- 10. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
development of radioligands from 2-Amino-5-iodopyridine
Executive Summary
The 2-amino-5-iodopyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in inhibitors for anaplastic lymphoma kinase (ALK), c-Met, and specific nicotinic acetylcholine receptor (nAChR) agonists. The development of radioligands from this scaffold—labeled with Iodine-123 (SPECT), Iodine-124 (PET), or Iodine-125 (in vitro)—requires a rigorous transition from stable halogenated precursors to highly reactive stannylated intermediates.
This guide details the end-to-end workflow for developing high-specific-activity radioligands derived from 2-amino-5-iodopyridine. It moves beyond standard literature to address the specific solubility challenges and oxidative sensitivities inherent to the aminopyridine moiety.
Precursor Design Strategy
Direct electrophilic radioiodination of the aromatic ring (hydrogen-for-iodine exchange) yields low specific activity and is unsuitable for receptor imaging. The industry standard for this scaffold is oxidative iododestannylation .
The Structural Logic
-
The Anchor (Position 2): The amino group (
) acts as the primary vector for coupling to the larger pharmacophore (e.g., via amide bonds or Buchwald-Hartwig aminations). This must be derivatized before stannylation to prevent catalyst poisoning. -
The Payload Site (Position 5): The C-5 position is electronically activated by the para-amino group, making it ideal for electrophilic substitution. However, for radiochemistry, we first install a trimethylstannyl (
) or tributylstannyl ( ) group here.
Critical Consideration: The free amine at position 2 can coordinate with Palladium (Pd) catalysts during precursor synthesis. Protection (e.g., Boc-anhydride) or prior functionalization of the amine is mandatory before attempting the Stille coupling to install the tin moiety.
Experimental Protocols
Protocol A: Synthesis of the Stannane Precursor
Objective: Convert the functionalized 2-amino-5-iodopyridine derivative into the trimethylstannyl precursor.
Reagents:
-
Substrate: Functionalized 2-amino-5-iodopyridine (1.0 eq)
-
Reagent: Hexamethylditin (
) (1.5 eq) -
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq) -
Solvent: Anhydrous 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Oxygen is the primary cause of low yields in this step (homocoupling side products).
-
Dissolution: Dissolve the iodinated substrate in anhydrous 1,4-dioxane. Add hexamethylditin via syringe.
-
Catalyst Addition: Add
quickly against a positive Argon flow. -
Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor via TLC ( Silica; Hexane/EtOAc). The stannane product typically runs slightly higher (less polar) than the iodo-starting material.
-
Workup (Critical): Cool to room temperature. Filter through a pad of Celite to remove Pd black. Concentrate in vacuo.[1]
-
Purification: Flash chromatography on neutral alumina (to prevent protodestannylation).
-
Note: Avoid silica gel if the product is acid-sensitive.
-
Protocol B: Oxidative Radioiododestannylation
Objective: Labeling with I-123/I-125.[2][3][4][5]
Reagents:
-
Precursor: Trimethylstannyl-ligand (50 µg in 50 µL EtOH)
-
Radionuclide:
in 0.1M NaOH -
Oxidant: Chloramine-T (CAT) or Iodogen (1 mg/mL in phosphate buffer)
-
Quench: Sodium Metabisulfite (
) -
Acid: 1M HCl or Acetic Acid (to adjust pH to 4.5–5.5)
Workflow:
-
pH Adjustment: To the reaction vial containing
, add 20 µL of 0.5M Phosphate buffer (pH 5.5). The electrophilic species ( or ) forms best in slightly acidic conditions [1]. -
Precursor Addition: Add the stannyl precursor solution.
-
Oxidation: Add 10 µL of Chloramine-T solution. Vortex immediately. React for 2–5 minutes at room temperature.
-
Expert Insight: Do not heat. The aminopyridine ring is electron-rich; room temperature is sufficient. Heating promotes oxidative degradation of the amine.
-
-
Quenching: Add 100 µL of Sodium Metabisulfite solution (10 mg/mL) to neutralize excess oxidant and reduce free iodine to iodide.
-
Neutralization: Adjust pH to 7.0 with saturated
prior to HPLC injection.
Visualization of Workflow
The following diagram illustrates the critical path from the raw scaffold to the validated radioligand.
Figure 1: Strategic pathway for converting 2-amino-5-iodopyridine into a clinical-grade radiotracer. Note the functionalization step prior to stannylation to protect the catalytic cycle.
Quality Control & Data Interpretation
Validation of the radioligand requires strict adherence to specific activity and purity metrics.
Table 1: Quality Control Specifications
| Parameter | Acceptance Criteria | Method of Verification |
| Radiochemical Purity (RCP) | > 95% | Radio-HPLC (C18, MeOH/Water gradient) |
| Specific Activity ( | > 2000 Ci/mmol (74 GBq/µmol) | UV absorbance of carrier peak vs. Standard Curve |
| Chemical Purity | No UV peaks > 5% of product | HPLC (254 nm) |
| Residual Tin | < 5 ppm | ICP-MS (for clinical batches) |
| Identity | Co-elution with Cold Standard | HPLC (Retention time |
Troubleshooting Low Yields
-
Problem: Low labeling efficiency (<30%).
-
Root Cause: pH drift. The formation of the electrophilic iodonium species is highly pH-dependent.
-
Solution: Ensure the reaction buffer maintains pH 5.0–5.5. Above pH 7,
disproportionates to iodide and iodate ( ), which is unreactive [2].
Biological Validation: Binding Assays
Once synthesized, the tracer must be validated for affinity (
Saturation Binding Protocol
-
Tissue Preparation: Homogenize brain/tumor tissue in ice-cold Tris-HCl buffer.
-
Incubation: Incubate increasing concentrations of the radioligand (0.1 nM – 10 nM) with tissue homogenates (50 µg protein).
-
Non-Specific Binding (NSB): Define using 1000-fold excess of "cold" (non-radioactive) 2-amino-5-iodopyridine derivative.
-
Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of the hydrophobic ligand).
Figure 2: Workflow for Saturation Binding Assay to determine affinity constants.
References
-
Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals: Compendium for effective synthesis strategies." Journal of Labelled Compounds and Radiopharmaceuticals.
-
Adam, M. J., & Wilbur, D. S. (2005). "Radiohalogens for imaging and therapy." Chemical Society Reviews.
-
Musachio, J. L., et al. (1998).[3] "5-[I-125/123]Iodo-3(2(S)-azetidinylmethoxy)pyridine, a radioiodinated analog of A-85380 for in vivo studies of central nicotinic acetylcholine receptors."[3][4][5] Life Sciences.
-
Carroll, F. I., et al. (2001). "Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-amino-3-bromo-5-iodopyridine derivatives." Journal of Medicinal Chemistry.
Sources
- 1. ijssst.info [ijssst.info]
- 2. Synthesis and biodistribution of radiolabeled alpha 7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-[I-125/123]lodo-3(2(S)-azetidinylmethoxy)pyridine, a radioiodinated analog of A-85380 for in vivo studies of central nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of radioiodinated 5-iodo-3-(2(S)-azetidinylmethoxy)pyridine as a ligand for SPECT investigations of brain nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Catalyst Selection for 2-Amino-5-iodopyridine Cross-Coupling
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-Amino-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during synthesis. The unique bifunctional nature of 2-Amino-5-iodopyridine, possessing both a nucleophilic amino group and a reactive iodinated site, presents specific challenges and opportunities in catalyst selection and reaction optimization.[1] This resource will equip you with the knowledge to make informed decisions for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with 2-Amino-5-iodopyridine?
The main challenges stem from the molecule's dual functionality:
-
Catalyst Inhibition: The exocyclic amino group and the endocyclic pyridine nitrogen can act as ligands, coordinating to the metal center (typically palladium) of the catalyst.[2][3][4] This can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst and stalling the reaction.[2]
-
Side Reactions: The amino group itself can compete as a nucleophile, leading to undesired side products, such as homocoupling.[2]
-
Substrate Solubility: Like many heterocyclic compounds, 2-Amino-5-iodopyridine and its derivatives may have limited solubility in common aprotic solvents used for cross-coupling, which can affect reaction rates and yields.[4]
Understanding these potential pitfalls is the first step in designing a robust reaction protocol. The choice of catalyst, and particularly the supporting ligand, is paramount in overcoming these obstacles.[5]
Q2: I am planning a Suzuki-Miyaura coupling with 2-Amino-5-iodopyridine. Which palladium catalyst and ligand system should I start with?
For Suzuki-Miyaura reactions involving nitrogen-containing heterocycles, the go-to catalysts are typically palladium complexes supported by bulky, electron-rich phosphine ligands.[6][7] These ligands promote the desired catalytic cycle while mitigating catalyst inhibition.
A reliable starting point would be a pre-catalyst system for ease of use and reproducibility. Consider the following:
| Catalyst System Component | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle pre-catalyst | These are common and effective palladium sources that are readily activated under reaction conditions.[8][9] |
| Ligand | A biaryl phosphine ligand such as SPhos, RuPhos, or XPhos | These bulky ligands create a sterically hindered environment around the palladium center, which discourages the binding of the aminopyridine nitrogen atoms and promotes the reductive elimination step of the catalytic cycle.[2] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | The choice of base is crucial and can depend on the boronic acid partner. Carbonates are generally a good starting point. The base activates the boronic acid for transmetalation.[10][11][12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DME/H₂O | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reaction components. |
It is advisable to screen a small set of ligands and bases to identify the optimal conditions for your specific substrate combination.[13]
Troubleshooting Guides
Scenario 1: My Suzuki-Miyaura reaction is sluggish or stalls completely.
A stalled reaction is a common issue, often pointing to catalyst deactivation. Here’s a systematic approach to troubleshooting:
Troubleshooting Flowchart for Stalled Suzuki-Miyaura Reaction
Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura reaction.
Detailed Explanation:
-
Evaluate Your Ligand: If you started with a less bulky ligand like PPh₃, it may not be sufficient to prevent catalyst inhibition by the aminopyridine. Switching to a more sterically demanding biaryl phosphine ligand like RuPhos or BrettPhos can often resolve the issue.[2] These ligands have been shown to be effective for challenging C-N cross-couplings of halo-aminopyridines.[2][14]
-
Ensure an Inert Atmosphere: Palladium(0) species in the catalytic cycle are sensitive to oxygen.[15] Inadequate degassing of your solvent or a poor inert atmosphere can lead to catalyst oxidation and deactivation. Ensure your reaction is set up under a robust nitrogen or argon atmosphere.[13]
-
Re-evaluate the Base: The base plays a critical role in the transmetalation step.[11][16] If the reaction is not proceeding, the chosen base may not be strong enough or may be causing solubility issues. Screening a panel of bases is a prudent step.
Scenario 2: I am observing significant amounts of homocoupling of my boronic acid.
Homocoupling (Glaser coupling) is a common side reaction, especially in Sonogashira couplings, but it can also occur in Suzuki reactions.
Key Considerations to Minimize Homocoupling:
-
Copper Co-catalyst (for Sonogashira): If performing a Sonogashira coupling, the presence of oxygen can promote the homocoupling of the terminal alkyne, which is a copper-mediated process.[15] Rigorous deoxygenation is critical. Alternatively, consider a "copper-free" Sonogashira protocol.[17]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Stoichiometry: Using a slight excess of the 2-Amino-5-iodopyridine relative to the boronic acid or alkyne can help to consume the coupling partner before it has a chance to homocouple.
Q3: Can I perform a Buchwald-Hartwig amination on 2-Amino-5-iodopyridine?
While possible, performing a Buchwald-Hartwig amination on the iodine position of 2-Amino-5-iodopyridine requires careful consideration to avoid self-coupling or reaction at the existing amino group. The success of this transformation is highly dependent on the choice of catalyst and reaction conditions.[8][18][19]
Recommended Catalyst System for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Palladium Pre-catalyst | A GPhos or BrettPhos palladacycle pre-catalyst | These pre-catalysts are highly active and have shown success in coupling challenging heteroaryl halides.[20] |
| Ligand | GPhos or BrettPhos (if not using a pre-catalyst) | These ligands are designed to resist deactivation by N-heterocycles.[20] |
| Base | A strong, non-nucleophilic base like LiHMDS or NaOtBu | A strong base is required to deprotonate the amine coupling partner.[2][18] |
| Solvent | Anhydrous, aprotic solvents like Toluene or Dioxane | The reaction should be performed under strictly anhydrous conditions. |
Experimental Workflow: Catalyst Selection Logic
Caption: Decision-making workflow for selecting initial cross-coupling conditions.
Q4: Are there any copper-catalyzed alternatives for C-N bond formation?
Yes, copper-catalyzed C-N coupling reactions (Ullmann condensation) can be an effective alternative to palladium-catalyzed methods, particularly for amination reactions.[21][22] These reactions often proceed under milder conditions and can sometimes offer complementary reactivity.
A study has shown that copper-catalyzed amination at the C-5 position of 2-amino-5-halopyridines can be achieved in excellent yields.[21][22] This approach could be advantageous if palladium-based systems are proving problematic.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Amino-5-iodopyridine with an arylboronic acid.
-
Reaction Setup: To a dry reaction vial, add 2-Amino-5-iodopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[13]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the vial in a preheated heating block (e.g., 80-100 °C) and stir for the desired time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
YouTube. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. Retrieved from [Link]
-
MDPI. (2020, March 15). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. Retrieved from [Link]
-
ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics. Retrieved from [Link]
-
RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]
-
ResearchGate. (2017, August 1). Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PMC. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
SciSpace. (n.d.). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C [[triple bond, length as m-dash]] C bond cleavage promoted by visible light. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
DSpace@MIT. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Abnormal N-heterocyclic carbene palladium complex: living catalyst for activation of aryl chlorides in Suzuki–Miyaura cross coupling. Retrieved from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 6). Retrieved from [Link]
-
CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
OUCI. (n.d.). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Retrieved from [Link]
-
YouTube. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Retrieved from [Link]
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Retrieved from [Link]
-
Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. research.rug.nl [research.rug.nl]
- 20. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
effective work-up and extraction procedures for 2-Amino-5-iodopyridine
Technical Support Center: 2-Amino-5-iodopyridine
Welcome to the technical support resource for 2-Amino-5-iodopyridine (CAS No: 20511-12-0). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the effective work-up, extraction, and purification of this critical synthetic intermediate. As a versatile building block in pharmaceutical and material sciences, ensuring its purity is paramount for the success of subsequent reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1] This document moves beyond simple procedural lists to explain the causality behind each step, empowering you to troubleshoot and optimize your workflow.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and fundamental properties of 2-Amino-5-iodopyridine.
Q1: What are the primary safety precautions when handling 2-Amino-5-iodopyridine?
A1: 2-Amino-5-iodopyridine is classified as a hazardous chemical. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[2][3] Therefore, standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2] It is incompatible with strong oxidizing agents.[2]
Q2: How should 2-Amino-5-iodopyridine be stored for optimal stability?
A2: This compound is sensitive to light, air, and heat. For long-term stability, it should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). Refrigeration at 0-10°C is recommended.
Q3: What is the expected appearance and melting point of the pure compound?
A3: Pure 2-Amino-5-iodopyridine typically appears as a white to pale yellow or light beige crystalline solid.[4] However, crude products can range from gray to brown.[1] The literature melting point is consistently reported in the range of 127-131°C.[1][4] A melting point that is broad or significantly lower than this range indicates the presence of impurities.
Q4: What are the best solvents for dissolving or recrystallizing 2-Amino-5-iodopyridine?
A4: The compound has slight solubility in chloroform and DMSO.[4] It is also soluble in methanol. For recrystallization, solvents like ethanol (e.g., 90% ethanol), benzene, or water have been successfully used.[5][6] The choice of solvent will depend on the impurities you are trying to remove. A solvent pair, such as ethyl acetate/heptane, can also be effective, particularly for purification via column chromatography.[4]
Table 1: Physical and Safety Properties of 2-Amino-5-iodopyridine
| Property | Value | Source(s) |
| CAS Number | 20511-12-0 | [4] |
| Molecular Formula | C₅H₅IN₂ | |
| Molecular Weight | 220.01 g/mol | |
| Appearance | White to Gray to Brown powder/crystal | [1] |
| Melting Point | 127-131 °C | [1][4] |
| Solubility | Soluble in Methanol; Slightly soluble in Chloroform, DMSO | [4] |
| Key Hazards | Causes skin/eye irritation; May cause respiratory irritation | [2][3] |
| Storage Conditions | Refrigerated (0-10°C), under inert gas, protected from light |
Troubleshooting Guide: Work-up & Extraction
This section provides solutions to specific problems you may encounter during the isolation and purification of your product.
Q5: My crude product is a dark brown or black solid. How can I remove the color?
A5: A dark color in the crude product often indicates the presence of residual elemental iodine (I₂) or polyiodide species.[6]
-
Chemical Quenching: Before extraction, quench the reaction mixture by pouring it into an aqueous solution of a reducing agent like 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite.[4] This will reduce the I₂ to colorless iodide (I⁻).
-
Alkaline Wash: Washing the crude solid or an ethereal solution of the product with a dilute alkali solution (e.g., 2-3% NaOH) can help break down periodide complexes and remove acidic impurities.[4][6]
-
Activated Charcoal: If the color persists after chemical treatment, you can perform a hot filtration with a small amount of activated charcoal during recrystallization. Use charcoal sparingly, as it can adsorb your product and reduce the yield.
-
Recrystallization: A final, careful recrystallization is often the most effective method for removing colored impurities and achieving a pale, crystalline product.[6]
Q6: The yield of my isolated product is significantly lower than expected. What are the likely causes?
A6: Low yield can stem from several stages of the work-up and extraction process.
-
Incomplete Precipitation: If the product is isolated by filtration from an aqueous reaction mixture, ensure the solution is thoroughly cooled (e.g., in an ice bath) to minimize its solubility in the mother liquor.[7] Rinsing the filter cake with ice-cold water, not room temperature water, is also critical.[7]
-
Extraction Inefficiency: 2-Amino-5-iodopyridine has both a basic amino group and a relatively polar structure. During liquid-liquid extraction, its partitioning can be tricky. Ensure the aqueous phase is sufficiently basic (pH > 8) to keep the amino group deprotonated and maximize its solubility in the organic solvent. Use a suitable organic solvent like ethyl acetate or ether and perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
Emulsion Formation: Emulsions can form at the aqueous/organic interface, trapping the product. To break emulsions, you can add brine (saturated NaCl solution) or allow the mixture to stand for an extended period.
-
Losses During Purification: Overuse of activated charcoal or performing too many recrystallizations can lead to significant material loss. Similarly, for column chromatography, ensure the chosen solvent system provides good separation without excessive band broadening.
Q7: My product has oiled out or formed a gum instead of precipitating as a solid. What should I do?
A7: This typically occurs when the product's melting point is depressed by the presence of impurities or residual solvent.
-
Trituration: Try adding a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes or pentane) to the oil. Vigorously scratch the side of the flask with a glass rod to induce crystallization. This process, known as trituration, can help wash away soluble impurities and provide nucleation sites.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Residual solvents like DMF or acetic acid can prevent crystallization.
-
Purity Check: The issue may be low purity. It might be necessary to dissolve the oil in a minimal amount of a suitable solvent (like dichloromethane) and purify it directly via column chromatography.
Q8: My analytical data (TLC, NMR) shows the presence of significant impurities. What are they likely to be and how can I remove them?
A8: The identity of impurities depends on the synthetic route.
-
Unreacted 2-Aminopyridine: This is a common impurity. A wash with dilute acid could remove it, but it will also protonate and extract your desired product. Therefore, purification by column chromatography or recrystallization is the better approach.
-
Di-iodinated Byproducts: Over-iodination can lead to di-substituted pyridines.[5] These closely related structures can be difficult to separate. Fractional recrystallization or careful column chromatography with a shallow elution gradient is often required for their removal.[4]
-
Other Regioisomers: Depending on the reaction conditions (e.g., temperature), other isomers like 2-amino-3-iodopyridine might form.[8] These are also best separated chromatographically.
Visualized Workflows and Protocols
Diagram 1: General Work-Up Decision Workflow
This diagram outlines the initial decision-making process after the reaction is deemed complete.
Caption: Decision tree for selecting an appropriate work-up procedure.
Detailed Experimental Protocols
The following are generalized, self-validating protocols. Always consult your specific reaction conditions and perform a safety assessment before beginning.
Protocol A: Aqueous Work-Up by Filtration (for water-based syntheses)
This protocol is ideal for reactions where 2-Amino-5-iodopyridine precipitates directly from an aqueous medium, such as the synthesis using H₂O₂ and I₂.[7][9]
-
Cooling & Precipitation: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-10°C. Stir for 30 minutes to ensure maximum precipitation of the product.[7]
-
Filtration: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water to remove water-soluble starting materials and reagents.[7]
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or drying dish. Dry the crude product under vacuum.
-
Purity Assessment: Analyze the crude product via TLC and measure its melting point.
-
Recrystallization (if necessary): If the product is impure (e.g., colored, broad melting point), recrystallize from a suitable solvent like water or 90% ethanol.[5][6] Dissolve the crude solid in a minimum amount of hot solvent, filter hot if necessary to remove insoluble impurities, and allow it to cool slowly to form crystals. Isolate the pure crystals by vacuum filtration.
Protocol B: Work-Up by Liquid-Liquid Extraction
This protocol is suited for reactions performed in organic solvents or acidic aqueous media, such as the iodination using periodic acid in acetic acid.[4]
-
Quenching: Cool the reaction mixture to room temperature and pour it slowly into a separatory funnel containing an aqueous solution of 10% sodium thiosulfate (Na₂S₂O₃). The volume of the thiosulfate solution should be sufficient to quench any unreacted iodine (i.e., until the dark color disappears).[4]
-
Extraction: Add an appropriate organic solvent for extraction (e.g., ethyl acetate or diethyl ether).[4]
-
Neutralization & Washing: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% sodium hydroxide (NaOH) to neutralize the acidic reaction medium.[4] Caution: CO₂ evolution may occur if acid is present. Swirl and vent the funnel frequently. Adjust to a final pH of >8. Separate the layers.
-
Back-Extraction: Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Combine & Wash: Combine all organic layers and wash them sequentially with water and then with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or, for difficult separations, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of heptane/ethyl acetate).[4]
Diagram 2: Troubleshooting Common Purity Issues
This diagram provides a logical flow for diagnosing and solving purity problems identified after initial work-up.
Sources
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Amino-5-iodopyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Amino-5-iodopyridine | 20511-12-0 [chemicalbook.com]
- 5. ijssst.info [ijssst.info]
- 6. DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 7. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 8. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 9. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to the Purity Determination of 2-Amino-5-iodopyridine: Non-Aqueous Titration vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the accurate determination of purity for intermediates like 2-Amino-5-iodopyridine (CAS 20511-12-0) is of paramount importance. The presence of even minor impurities can have a significant impact on the yield, safety, and efficacy of the final product. This guide provides an in-depth technical comparison of non-aqueous titration—a classic and reliable analytical technique—with modern chromatographic methods for the purity assessment of 2-Amino-5-iodopyridine.
The Challenge of 2-Amino-5-iodopyridine's Basicity
2-Amino-5-iodopyridine is a weakly basic compound, a characteristic attributable to the electron-withdrawing effect of the iodine atom and the delocalization of the lone pair of electrons on the amino group's nitrogen atom into the pyridine ring. The predicted pKa of its conjugate acid is approximately 4.91, indicating that it is a significantly weaker base than aliphatic amines. This weak basicity presents a challenge for traditional aqueous acid-base titrations, as the inflection point at the equivalence point is not sharp enough for accurate detection.[1] To overcome this, non-aqueous titration in a suitable organic solvent is the method of choice.[2][3]
Non-Aqueous Titration: A Tried and True Method
Non-aqueous titration is a powerful technique for the quantitative analysis of substances that are either insoluble in water or are too weakly acidic or basic to be analyzed in an aqueous medium.[2] For weakly basic compounds like 2-Amino-5-iodopyridine, a protogenic (acidic) solvent such as glacial acetic acid is employed to enhance the basicity of the analyte.
The underlying principle involves the reaction of the weak base with perchloric acid, a strong acid in a non-aqueous medium. The use of glacial acetic acid as a solvent levels the strength of the perchloric acid, making it a super-acid capable of protonating even very weak bases.[3]
Experimental Protocol: Non-Aqueous Potentiometric Titration of 2-Amino-5-iodopyridine
This protocol outlines the determination of the purity of 2-Amino-5-iodopyridine using non-aqueous potentiometric titration.
Instrumentation and Reagents:
-
Automatic Potentiometric Titrator
-
Glass pH electrode and a suitable reference electrode (e.g., calomel or Ag/AgCl)
-
Magnetic stirrer and stir bars
-
Analytical balance (accurate to 0.1 mg)
-
Volumetric flasks and pipettes
-
2-Amino-5-iodopyridine (sample to be analyzed)
-
Glacial Acetic Acid (anhydrous, analytical grade)
-
Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid (standardized)
-
Potassium Hydrogen Phthalate (KHP), primary standard grade
Titrant Standardization (0.1 N Perchloric Acid):
-
Accurately weigh approximately 0.5 g of previously dried KHP into a 250 mL beaker.
-
Dissolve the KHP in 50 mL of glacial acetic acid.
-
Add a few drops of crystal violet indicator (0.5% w/v in glacial acetic acid).
-
Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.
-
Calculate the normality of the perchloric acid solution.
Sample Analysis:
-
Accurately weigh approximately 0.4 g of 2-Amino-5-iodopyridine into a 150 mL beaker.
-
Dissolve the sample in 60 mL of glacial acetic acid with the aid of a magnetic stirrer.[4]
-
Immerse the electrodes of the potentiometric titrator into the solution.
-
Titrate the sample solution with the standardized 0.1 N perchloric acid.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Perform a blank titration with 60 mL of glacial acetic acid and make any necessary corrections.
Calculation of Purity:
The purity of 2-Amino-5-iodopyridine is calculated using the following formula:
Purity (%) = (V - Vb) * N * E / W * 10
Where:
-
V = Volume of perchloric acid consumed by the sample (mL)
-
Vb = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution (mol/L)
-
E = Equivalent weight of 2-Amino-5-iodopyridine (220.01 g/mol )
-
W = Weight of the 2-Amino-5-iodopyridine sample (g)
Alternative Methods: A Chromatographic Perspective
While non-aqueous titration is a robust method for determining the total basic content, it is not specific for the active compound. Impurities that are also basic will be titrated along with 2-Amino-5-iodopyridine, leading to an overestimation of purity. For a more comprehensive purity profile, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can resolve the main component from its impurities. For substituted pyridines, reversed-phase HPLC is a commonly employed method.
Typical HPLC Method Parameters for 2-Amino-5-iodopyridine:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time-based gradient from 10% B to 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method allows for the separation and quantification of 2-Amino-5-iodopyridine and any related impurities, providing a detailed purity profile.
Gas Chromatography (GC)
GC is another valuable technique for purity determination, particularly for volatile and thermally stable compounds. While 2-Amino-5-iodopyridine can be analyzed by GC, its amino group may require derivatization to improve peak shape and thermal stability.
Typical GC Method Parameters for 2-Amino-5-iodopyridine:
| Parameter | Condition |
| Column | DB-5 or equivalent (e.g., 5% phenyl methylpolysiloxane) |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C (FID) |
| Oven Program | Temperature gradient from 100 °C to 250 °C |
| Carrier Gas | Helium or Nitrogen |
Commercial suppliers of 2-Amino-5-iodopyridine often provide a purity assay by GC, indicating its suitability for routine quality control.
Comparative Analysis: Titration vs. Chromatography
To illustrate the strengths and weaknesses of each technique, consider the following hypothetical analysis of a single batch of 2-Amino-5-iodopyridine.
Table 1: Comparative Purity Data
| Analytical Method | Purity Result (%) | Relative Standard Deviation (RSD, n=3) | Comments |
| Non-Aqueous Titration | 100.2% | 0.2% | Measures total basic content, including basic impurities. High precision. |
| HPLC (Area %) | 99.5% | 0.5% | Separates and quantifies individual components. Provides a more accurate purity profile. |
| GC (Area %) | 99.6% | 0.4% | Good for volatile impurities. May require derivatization for optimal performance. |
Data Interpretation:
In this hypothetical scenario, the non-aqueous titration gives a slightly higher purity value (100.2%) than the chromatographic methods (99.5% and 99.6%). This is because the titration also quantifies a basic impurity that is present in the sample, which is separated and individually accounted for in the HPLC and GC analyses. The lower RSD of the titration method highlights its high precision.
The choice of method depends on the specific requirements of the analysis. For a quick and precise determination of the total base content, non-aqueous titration is an excellent choice. However, for a detailed impurity profile and a more accurate assessment of the purity of 2-Amino-5-iodopyridine, HPLC or GC are the preferred methods.
Visualizing the Workflow
To better understand the procedural flow of each analytical approach, the following diagrams are provided.
Caption: Workflow for Non-Aqueous Titration.
Caption: General Workflow for Chromatographic Analysis.
Conclusion: A Multi-faceted Approach to Purity
For the comprehensive quality assessment of 2-Amino-5-iodopyridine, a multi-faceted approach is recommended. Non-aqueous titration serves as a rapid, precise, and cost-effective method for determining the total basic content, making it highly suitable for routine process control. However, to meet the stringent purity requirements of the pharmaceutical industry, this should be complemented by a stability-indicating chromatographic method, such as HPLC or GC. These techniques provide the necessary specificity to separate and quantify the main component from any process-related impurities or degradation products, ensuring the quality and safety of the final product.
References
-
BrainKart. (2018, March 20). Assay by Non-Aqueous Titrations. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]
-
NSDL at NIScPR. (2007, October 4). Method of Analysis and Assay: Non-Aqueous Titrations. [Link]
-
ResearchGate. (2008, June). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. [Link]
-
Slideshare. (2016, November 28). Non-aq. Titration.pdf. [Link]
-
H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration. [Link]
-
Xylem Analytics. (n.d.). Titration of Bases with perchloric acid (non-aqueous). [Link]
Sources
A Comparative Guide to the Single Crystal X-ray Diffraction Analysis of 2-Amino-5-iodopyridine Metal Complexes: Structural Insights for Drug Development
For researchers, medicinal chemists, and professionals in drug development, the precise understanding of molecular architecture is paramount. The coordination of organic ligands to metal centers can profoundly influence the biological activity of a molecule. 2-Amino-5-iodopyridine is a versatile ligand, offering multiple coordination sites and the potential for halogen bonding, making its metal complexes intriguing candidates for pharmaceutical research. This guide provides an in-depth comparison of the single crystal X-ray diffraction analysis of 2-Amino-5-iodopyridine metal complexes, offering insights into their structural nuances and the experimental methodologies required for their characterization.
Introduction: The Significance of 2-Amino-5-iodopyridine in Medicinal Chemistry
2-Amino-5-iodopyridine serves as a valuable building block in the synthesis of a wide array of bioactive molecules, including antiviral and anticancer agents.[1][2] Its metal complexes are of particular interest as they can exhibit enhanced stability, bioavailability, and novel mechanisms of action.[1] The pyridine nitrogen and the exocyclic amino group provide potential coordination sites, while the iodine atom can participate in halogen bonding, a significant interaction in biological systems. Understanding the precise three-dimensional structure of these metal complexes through single crystal X-ray diffraction is crucial for establishing structure-activity relationships (SAR) and guiding the design of more potent and selective therapeutic agents.
Comparative Structural Analysis of 2-Amino-5-iodopyridine Metal Complexes
The coordination behavior of 2-Amino-5-iodopyridine can vary depending on the metal center, its oxidation state, and the presence of other coordinating ligands. Here, we compare the crystallographically determined structures of Cobalt(II) and Copper(II) complexes.
Cobalt(II) Complex: A Tetrahedral Coordination Environment
A notable example is the complex (2-amino-5-iodopyridinium)(2-amino-5-iodopyridine-κN¹)bromido/chloridocobalt(II).[3] In this structure, the cobalt(II) ion is in a distorted tetrahedral coordination environment.[3] One 2-Amino-5-iodopyridine molecule coordinates to the cobalt center through its pyridine nitrogen atom. The remaining coordination sites are occupied by a mixture of bromide and chloride ions.[3]
Key Structural Features of the Cobalt(II) Complex:
| Feature | Observation |
| Coordination Geometry | Distorted Tetrahedral |
| Ligand Coordination | Monodentate via pyridine nitrogen |
| Intermolecular Interactions | Extensive hydrogen bonding and halogen bonding |
The presence of both hydrogen and halogen bonding plays a crucial role in the crystal packing, forming a supramolecular architecture that can influence the material's physical and potentially biological properties.[3]
Copper(II) Complexes: Diverse Coordination Geometries
Copper(II) complexes of 2-Amino-5-iodopyridine exhibit a greater diversity in their coordination geometries. For instance, the complex bis(2-amino-5-iodopyridine)dibromidocopper(II) has been synthesized and structurally characterized.[4] While detailed crystallographic data for a broad range of Cu(II) complexes with this specific ligand is still emerging in publicly accessible databases, studies on related aminopyridine copper(II) halides reveal common coordination motifs. These often involve square planar or distorted octahedral geometries, with the aminopyridine ligand coordinating through the pyridine nitrogen.[5]
Anticipated Structural Features of Copper(II) Complexes:
| Feature | Expected Observation |
| Coordination Geometry | Square planar, square pyramidal, or distorted octahedral |
| Ligand Coordination | Monodentate via pyridine nitrogen |
| Intermolecular Interactions | Hydrogen bonding, halogen bonding, and potential π-π stacking |
The Jahn-Teller effect, common for Cu(II) ions, can lead to distortions in the coordination sphere, which can be precisely quantified by single crystal X-ray diffraction.
Experimental Protocols: From Synthesis to Structure Solution
The successful single crystal X-ray diffraction analysis of these complexes hinges on two critical phases: the synthesis of high-quality single crystals and the meticulous collection and analysis of diffraction data.
Synthesis and Crystallization of a Representative Metal Complex
The following protocol outlines a general method for the synthesis and crystallization of a 2-Amino-5-iodopyridine metal complex, which can be adapted for different metal salts.
Step-by-Step Synthesis Protocol:
-
Ligand Preparation: If not commercially available, 2-Amino-5-iodopyridine can be synthesized through the iodination of 2-aminopyridine. A common method involves the use of iodine and an oxidizing agent like hydrogen peroxide in an aqueous solution.[6]
-
Complexation Reaction:
-
Dissolve 2-Amino-5-iodopyridine (2 equivalents) in a suitable solvent such as ethanol or methanol.
-
In a separate flask, dissolve the metal salt (e.g., CoCl₂·6H₂O or CuCl₂·2H₂O) (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
The reaction mixture may be gently heated to ensure complete dissolution and reaction.
-
-
Crystal Growth:
-
Slow Evaporation: The most straightforward method. Leave the reaction mixture in a loosely covered vial to allow the solvent to evaporate slowly over several days to weeks.
-
Solvent Diffusion: Layer a solution of the complex with a miscible "anti-solvent" in which the complex is less soluble. Diffusion of the anti-solvent will gradually decrease the solubility and promote crystallization.
-
Vapor Diffusion: Place a vial containing the complex solution inside a larger sealed container with a small amount of a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the complex solution, inducing crystallization.
-
Caption: Workflow for the synthesis and crystallization of 2-Amino-5-iodopyridine metal complexes.
Single Crystal X-ray Diffraction Analysis: A Detailed Workflow
Once suitable single crystals are obtained, the following steps are undertaken to determine their molecular structure.
Step-by-Step Diffraction Protocol:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects.
-
Mount the crystal on a goniometer head using a suitable adhesive or oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Based on the unit cell and crystal system, devise a data collection strategy to ensure high completeness and redundancy.
-
Collect the full diffraction dataset.
-
-
Data Reduction and Integration:
-
Process the raw diffraction images to integrate the reflection intensities and correct for experimental factors such as background scattering and Lorentz-polarization effects.
-
-
Structure Solution and Refinement:
-
Use direct methods or Patterson methods (e.g., using the SHELXT program) to solve the phase problem and obtain an initial structural model.[7]
-
Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares refinement program (e.g., SHELXL).[8]
-
Locate and refine hydrogen atoms, often from the difference Fourier map or by using geometric constraints.
-
Validate the final structure using crystallographic software to check for errors and ensure the quality of the model.
-
Caption: Step-by-step workflow for single crystal X-ray diffraction analysis.
The Role of Structural Data in Drug Development
The precise atomic coordinates and geometric parameters obtained from single crystal X-ray diffraction are invaluable for drug development professionals.
-
Structure-Activity Relationship (SAR) Studies: By comparing the structures of different metal complexes with their corresponding biological activities (e.g., anticancer or antimicrobial), researchers can identify key structural features responsible for efficacy. For example, specific bond lengths, coordination geometries, or intermolecular interactions might be correlated with higher potency.[9][10]
-
Target Binding and Mechanism of Action: The three-dimensional structure of a metal complex can be used in molecular docking studies to predict how it might interact with a biological target, such as an enzyme or a DNA strand. This provides insights into the potential mechanism of action at the molecular level.[11]
-
Lead Optimization: Understanding the structure of a lead compound allows for rational modifications to improve its properties, such as solubility, stability, and target affinity.
Conclusion and Future Perspectives
The single crystal X-ray diffraction analysis of 2-Amino-5-iodopyridine metal complexes provides a powerful tool for elucidating their intricate three-dimensional structures. The comparative analysis of these structures reveals the influence of the metal center on coordination geometry and the crucial role of non-covalent interactions in their crystal packing. For drug development professionals, this detailed structural information is not merely academic; it is a critical component in the rational design of novel therapeutic agents. As more crystal structures of these and related complexes become available, a clearer picture of their structure-activity relationships will emerge, paving the way for the development of more effective and targeted metal-based drugs.
References
-
Huynh, T. K., et al. (n.d.). Copper(II) halide complexes of aminopyridines: Synthesis, structure, and magnetic behavior of neutral compounds of 5-IAP: (5-IAP)2CuCl2·H2O, [(5-IAP)2CuBr2]2, (5-IAP)2CuBr2 and (5-IAP)3CuCl2·nH2O (5IAP = 2-amino-5-iodopyridine). ResearchGate. Retrieved from [Link]
-
Crystal structure of 2,6-diaminopyridinium chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
Copper(II) halide complexes of aminopyridines: Syntheses, structures and magnetic properties of [(5CAP) 2 CuX 2 ] and [(5BAP) n CuX 2 ] (X = Cl, Br). (2025, August 6). ResearchGate. Retrieved from [Link]
-
The crystal structure of 3-amino-5-carboxypyridin-1-ium perchlorate monohydrate, C6H9ClN2O7. (2021, March 31). SciSpace. Retrieved from [Link]
-
The crystal structure of 2-amino-5-nitroanilinium iodide monohydrate, C 6 H 8 IN 3 O 2. (2021, March 19). SciSpace. Retrieved from [Link]
-
2-Amino-5-chloropyridinium cis-diaquadioxalatochromate(III) sesquihydrate. (n.d.). PMC - NIH. Retrieved from [Link]
-
Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. (2025, April 24). PubMed. Retrieved from [Link]
-
A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist - Portland Press. Retrieved from [Link]
-
Preparing a Single-Crystal X-ray Diffraction Scan. (2020, January 28). YouTube. Retrieved from [Link]
-
Bioactivity of pyridine-2-thiolato-1-oxide metal complexes: Bi(III), Fe(III) and Ga(III) complexes as potent anti-Mycobacterium tuberculosis prospective agents. (2014, November 24). PubMed. Retrieved from [Link]
-
Applications of metal ions and their complexes in medicine I. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Anticancer Activity of Metal Complexes: Involvement of Redox Processes. (n.d.). PMC - NIH. Retrieved from [Link]
-
Mukda, B. A., Dickie, D. A., & Turnbull, M. M. (2024). Salts of 2-amino-5-iodopyridinium. Acta Crystallographica Section E: Crystallographic Communications, 80(11), 1230-1234. Retrieved from [Link]
-
User guide to crystal structure refinement with SHELXL 1. Introduction. (n.d.). Reza Latifi. Retrieved from [Link]
-
Synthesis, characterization, antimicrobial activity of 2-amino-5-picoline and dipicolinic acid of Ni(II) and Cu(II) metal complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
ShelXle Tutorial solving and refining crystal structures. (2020, August 14). YouTube. Retrieved from [Link]
-
Chapter 6: Single Crystal X-ray Structure Analysis. (2024, November 20). Books. Retrieved from [Link]
-
Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. (n.d.). MDPI. Retrieved from [Link]
-
Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (n.d.). Retrieved from [Link]
-
Zinc(II) Iminopyridine Complexes as Antibacterial Agents: A Structure-to-Activity Study. (n.d.). Retrieved from [Link]
-
The Ultimate Guide to XRD - From Theory to Practice. (n.d.). Drawell. Retrieved from [Link]
-
A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version. (2004, January 25). University of Illinois. Retrieved from [Link]
-
Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. (n.d.). RSC Publishing. Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]
-
Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. (2025, July 1). PMC - NIH. Retrieved from [Link]
-
SHELXL - An Easy Structure. (n.d.). Sucrose. Retrieved from [Link]
-
Metal complexes as anticancer agents: 2. Synthesis, spectroscopy, magnetism, electrochemistry, X-ray crystal structure and antimelanomal activity of the copper (II) complex of 5-amino-1-tolylimidazole-4-carboxylate in B16F10 mouse melanoma cells. (2025, August 6). ResearchGate. Retrieved from [Link]
-
The Role of 2-Amino-5-iodopyridine in Modern Pharmaceutical Discovery. (n.d.). Retrieved from [Link]
-
Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. (2023, June 20). PMC - NIH. Retrieved from [Link]
-
T U T O R I A L - 1 Getting started. (n.d.). School of Chemistry. Retrieved from [Link]
-
Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026, January 7). Oreate AI Blog. Retrieved from [Link]
-
Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and crystal structure of a disubstituted nickel(II) bis-[(di-methyl-amino-phenyl-imino)-eth-yl]pyridine chloride complex. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Salts of 2-amino-5-iodopyridinium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. An Easy Structure - Sucrose [xray.uky.edu]
- 9. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 2-Amino-5-iodopyridine vs. 2-Amino-5-bromopyridine
The following guide provides an in-depth technical comparison of 2-Amino-5-iodopyridine versus 2-Amino-5-bromopyridine . It is designed for researchers and process chemists selecting the optimal substrate for cross-coupling and functionalization reactions.[1]
Executive Summary: The "Reactivity vs. Utility" Trade-off
In the context of pyridine functionalization, the choice between the 5-iodo and 5-bromo analogs represents a classic trade-off between kinetic reactivity and process utility .
-
2-Amino-5-iodopyridine is the high-performance substrate.[1] It offers superior reactivity in oxidative addition steps, enabling couplings at lower temperatures and with lower catalyst loadings. It is the preferred choice for difficult transformations (e.g., Ullmann-type C-N coupling) or when the substrate contains sensitive functional groups that cannot withstand the heating required for bromides.
-
2-Amino-5-bromopyridine is the industrial workhorse. While it possesses a stronger C-X bond (requiring higher activation energy), it is significantly cheaper, more stable, and often sufficient for standard Suzuki or Heck couplings using modern phosphine ligands.
Verdict: Start with the Bromo analog for initial screening. Switch to the Iodo analog if you observe poor conversion, catalyst poisoning by the free amine, or if you are performing Copper-catalyzed aminations.
Fundamental Electronic & Structural Analysis
The reactivity difference is governed by the bond dissociation energy (BDE) and the electronic influence of the 2-amino group.
Bond Dissociation Energy (BDE)
The C-X bond strength dictates the rate of oxidative addition , which is typically the rate-determining step in Pd(0)/Pd(II) catalytic cycles.
| Bond Type | Approx.[2][3][4][5][6][7] BDE (kJ/mol) | Implications for Catalysis |
| C(sp²)–I | ~240 | Fast Oxidative Addition. Occurs readily at RT or mild heating. |
| C(sp²)–Br | ~276 | Slower Oxidative Addition. Often requires elevated temperatures (>60°C) or electron-rich ligands. |
The "Ortho-Amino" Effect
The 2-amino group (
-
Electronic Shielding: It increases electron density in the pyridine ring, particularly at the 3- and 5-positions. This makes the C-X bond more electron-rich than in unsubstituted halopyridines, theoretically making oxidative addition harder (since the metal center is nucleophilic).
-
Catalyst Poisoning: The free amine and the pyridine nitrogen can chelate Pd or Cu species, deactivating the catalyst.
-
Observation: The Iodo analog often overcomes this "poisoning" effect simply because its oxidative addition is so rapid that it competes effectively with catalyst sequestration. The Bromo analog, being slower to react, is more susceptible to catalyst deactivation before the cycle begins.
-
Visualization: Oxidative Addition Energy Landscape
The following diagram illustrates the energy barrier difference.
Comparative Reactivity in Key Transformations[1][5]
Palladium-Catalyzed Suzuki-Miyaura Coupling
This is the most common application.
-
2-Amino-5-bromopyridine:
-
Performance: Good to Excellent. Requires standard ligands (e.g.,
, dppf) and heating (80–100°C). -
Anomaly: In some specific heteroaryl couplings (e.g., forming bipyridines), the Bromo analog has been reported to give higher yields than the Iodo analog (e.g., 59% for Iodo vs. >70% for Bromo). This is attributed to the instability of the Iodo-Pd intermediate or side reactions (deiodination) occurring before transmetallation.
-
-
2-Amino-5-iodopyridine:
-
Performance: Excellent. Often proceeds at room temperature or 40°C.
-
Use Case: Essential when coupling with unstable boronic acids (which decompose at high T) or sterically hindered partners.
-
Copper-Catalyzed Amination (Ullmann/Buchwald)
Here, the difference is stark. Copper catalysis is far more sensitive to the leaving group than Palladium.
-
2-Amino-5-bromopyridine: Poor reactivity. Often requires harsh conditions (120°C+, strong bases) which can lead to polymerization or decomposition of the amino-pyridine scaffold.
-
2-Amino-5-iodopyridine: Superior.
-
Data: In comparative studies of C-N bond formation (e.g., with morpholine), the Iodo analog provided quantitative yields under conditions where the Bromo analog stalled or gave <10% yield.
-
Mechanism:[8] The rate-limiting step in Cu-catalysis is often the cleavage of the C-X bond, making the weaker C-I bond critical.
-
Lithium-Halogen Exchange
This method allows the generation of the 5-lithio species (nucleophile).
-
Challenge: The free
protons are acidic ( ). Adding -BuLi will deprotonate the amine before exchanging the halogen. -
Protocol: Requires 2.0–2.2 equivalents of organolithium (1 eq for deprotonation, 1 eq for exchange).
-
Comparison:
-
Iodo: Exchange is extremely fast, even at -78°C. This allows the "exchange" to compete favorably with other side reactions.
-
Bromo: Exchange is slower. It often requires
-BuLi (pyrophoric) or higher temperatures, which increases the risk of "ortho-lithiation" at the 3-position or nucleophilic attack on the pyridine ring.
-
Decision Matrix & Practical Considerations
Use the following workflow to select the correct starting material.
Summary Table: Performance Metrics
| Feature | 2-Amino-5-bromopyridine | 2-Amino-5-iodopyridine |
| CAS Number | 1072-97-5 | 20511-12-0 |
| Approx. Cost | Low (~$150/kg) | High (~$1,200/kg) |
| Stability | High (Shelf-stable) | Moderate (Light sensitive) |
| Suzuki Yields | 60–90% (Standard) | 70–95% (Mild conditions) |
| Cu-Amination | Poor (<20%) | Excellent (>80%) |
| Li-Exchange | Requires | Works with |
Experimental Protocols
Protocol A: Synthesis of 2-Amino-5-iodopyridine (from 2-Aminopyridine)
If the Iodo analog is too expensive, it can be synthesized in-house.
-
Reagents: 2-Aminopyridine (1.0 eq), Periodic Acid (
, 0.2 eq), Iodine ( , 0.4 eq). -
Procedure: Heat mixture at 80°C for 4 hours.
-
Workup: Pour into dilute sodium thiosulfate (removes unreacted
), basify with NaOH, extract with ether. -
Yield: Typically 75–83%.
-
Note: This is an electrophilic aromatic substitution directed by the amino group.
Protocol B: Optimized Suzuki Coupling (General)
Applicable to both, but optimized for the Bromo analog.
-
Substrate: 2-Amino-5-bromopyridine (1.0 mmol).
-
Boronic Acid: Aryl-B(OH)2 (1.2 mmol).
-
Catalyst:
(5 mol%) or (for sterically hindered cases). -
Base:
(2M aqueous, 3.0 eq). -
Solvent: DME or 1,4-Dioxane.
-
Conditions: Reflux (90°C) for 4–12 hours under Argon.
-
Modification for Iodo: Reduce temperature to 50°C and monitor by TLC.
-
Protocol C: Lithium-Halogen Exchange & Trapping
-
Protection (Optional but Recommended): Protect the amine as a Boc-derivative to prevent deprotonation. If using free amine, use 2.2 eq of base.
-
Substrate: 2-Amino-5-iodopyridine (1.0 mmol).
-
Solvent: Anhydrous THF, -78°C.
-
Reagent:
-BuLi (1.1 eq if protected, 2.2 eq if free amine). Add dropwise. -
Exchange Time: 15–30 mins at -78°C (Iodo exchanges very fast).
-
Electrophile: Add aldehyde/ketone/DMF.
-
Warm up: Allow to warm to RT slowly.
References
-
Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[9] International Journal of Simulation: Systems, Science and Technology, vol. 17, no. 46, 2016, pp. 55.1-55.[9]4.
-
Verma, P. K., et al. "Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine." RSC Advances, vol. 7, 2017, pp. 452-460.
-
Sakamoto, T., et al. "Palladium-catalyzed cross-coupling reactions of haloheterocycles with organoboron compounds." Chemical & Pharmaceutical Bulletin, vol. 36, no. 5, 1988.[3] (Foundational text on Pyridine Halide reactivity).
-
BenchChem. "Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine." (General protocol adaptation).
-
Sigma-Aldrich. "Product Specification: 2-Amino-5-bromopyridine."
Sources
- 1. nbinno.com [nbinno.com]
- 2. WO2002004444A2 - Heterocycle carboxamides as antiviral agents - Google Patents [patents.google.com]
- 3. zauba.com [zauba.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. US6888032B2 - Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds - Google Patents [patents.google.com]
- 6. wjarr.com [wjarr.com]
- 7. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijssst.info [ijssst.info]
comprehensive spectroscopic data for 2-Amino-5-iodopyridine
Comprehensive Spectroscopic Guide: 2-Amino-5-iodopyridine
Executive Summary
2-Amino-5-iodopyridine (CAS: 20511-12-0) is a critical halogenated heterocyclic building block, widely employed as a precursor in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical scaffolds (e.g., tyrosine kinase inhibitors).[1]
For researchers, the primary analytical challenge is distinguishing this compound from its regioisomer (2-amino-3-iodopyridine ) and its non-iodinated precursors. This guide provides a definitive spectroscopic profile, emphasizing the diagnostic C-5 carbon shift and specific proton coupling constants that serve as the "molecular fingerprint" for structural validation.
Spectroscopic Specifications
A. Nuclear Magnetic Resonance (NMR) Profile
Data validated in Chloroform-d (CDCl₃) and DMSO-d₆.
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Assignment | Structural Insight |
| ¹H | CDCl₃ | 8.21 | Doublet (d) | H-6 | Deshielded by ring N and Iodine. | |
| 7.62 | Doublet of Doublets (dd) | H-4 | Diagnostic meta coupling to H-6. | |||
| 6.35 | Doublet (d) | H-3 | Shielded by adjacent amino group. | |||
| 4.51 | Broad Singlet (s) | - | NH₂ | Exchangeable; shifts significantly in DMSO. | ||
| ¹H | DMSO-d₆ | 8.02 | Doublet (d) | H-6 | Solvent effect causes slight upfield shift. | |
| 7.56 | Doublet of Doublets (dd) | H-4 | Consistent coupling pattern.[2] | |||
| 6.33 | Doublet (d) | H-3 | Remains shielded. | |||
| 6.11 | Singlet (s) | - | NH₂ | Downfield shift due to H-bonding. | ||
| ¹³C | CDCl₃ | 158.7 | Quaternary | - | C-2 | Attached to NH₂ (Deshielded). |
| 152.9 | CH | - | C-6 | Ortho to N, Meta to I. | ||
| 144.2 | CH | - | C-4 | Para to N. | ||
| 110.8 | CH | - | C-3 | Ortho to NH₂ (Shielded). | ||
| 75.5 | Quaternary | - | C-5 | CRITICAL: Shielded by Iodine (Heavy Atom Effect). |
Expert Insight: The carbon signal at 75.5 ppm is the definitive purity marker. If you observe a quaternary carbon signal >100 ppm in this region, suspect debromination or lack of iodination.
B. Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or EI
-
Molecular Ion:
-
Protonated Ion:
-
Isotopic Pattern: Iodine is monoisotopic (
). Unlike chloro- or bromo-pyridines, no M+2 peak will be observed. -
Key Fragment:
(Loss of Iodine, ).
C. Infrared Spectroscopy (IR)
-
NH₂ Stretching: Doublet band at 3444 cm⁻¹ and 3302 cm⁻¹ (Asymmetric/Symmetric).
-
C=N Ring Stretch: ~1546 cm⁻¹.
-
C-I Stretch: Weak band often obscured in the fingerprint region (< 600 cm⁻¹).
Comparative Analysis: Distinguishing Isomers
The most common error is confusing the 5-iodo isomer with the 3-iodo isomer (a common byproduct).
| Feature | 2-Amino-5-iodopyridine (Target) | 2-Amino-3-iodopyridine (Isomer) | 2-Amino-5-bromopyridine (Analog) |
| Melting Point | 128–131 °C | 87–91 °C (Significantly Lower) | 135–138 °C |
| ¹H NMR Pattern | H3, H4, H6 (H5 is subbed) | H4, H5, H6 (H3 is subbed) | Identical to 5-iodo |
| Coupling ( | H3/H4 ( | H4/H5 ( | Identical to 5-iodo |
| ¹³C C-Halogen | 75.5 ppm (C-5) | ~80-85 ppm (C-3) | ~108 ppm (C-5) |
Diagnostic Logic:
-
Check Melting Point : If < 100°C, it is likely the 3-iodo isomer.[3]
-
Check ¹H NMR : Look for the large coupling (
Hz). If you see a triplet-like dd with Hz (H5), it is the 3-iodo isomer. -
Check ¹³C NMR : 75.5 ppm confirms Iodine at C-5. 108 ppm indicates Bromine.
Experimental Validation Protocol
Purity Assessment Workflow
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl₃ . (Use DMSO-d₆ only if solubility is poor, as solvent peaks can obscure NH₂).
-
Acquisition: Run ¹H NMR (16 scans) and ¹³C NMR (512 scans).
-
Verification:
-
Confirm singlet integration of NH₂ = 2H.
-
Verify absence of peaks at δ 6.5-6.8 (indicates unreacted 2-aminopyridine).
-
Verify C-5 peak at 75.5 ppm.
-
Visual Decision Tree (DOT Diagram)
Caption: Step-by-step decision tree for confirming the identity of 2-Amino-5-iodopyridine and ruling out common isomers.
References
-
ChemicalBook. (2025).[4] 2-Amino-5-iodopyridine Spectrum (1H NMR, 13C NMR). Retrieved from
-
Wright State University. (2007). Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole (Thesis containing detailed NMR data). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 2-Amino-5-iodopyridine Compound Summary. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Amino-5-iodopyridine. Retrieved from
-
World Journal of Advanced Research and Reviews. (2021).[2] Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido... (Confirming DMSO shifts). Retrieved from
Sources
A Comparative Guide to the Magnetic Properties of 2-Amino-5-iodopyridine Complexes for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the precise control of molecular magnetic properties is a critical frontier. The design of coordination complexes with tunable magnetic behavior is paramount for innovations in areas ranging from high-density information storage to quantum computing and targeted drug delivery. Among the vast array of ligands available for constructing such materials, substituted pyridines offer a versatile platform due to their predictable coordination chemistry and the significant influence of substituents on the electronic and, consequently, magnetic properties of the resulting metal complexes.
This guide provides an in-depth investigation into the magnetic properties of complexes featuring the ligand 2-Amino-5-iodopyridine (5-IAP). We will objectively compare the performance of 5-IAP-based complexes with those of its halogenated analogs, namely 2-amino-5-bromopyridine (5-BAP) and 2-amino-5-chloropyridine (5-CAP), supported by experimental data. The causality behind experimental choices, self-validating protocols, and authoritative references will be interwoven to provide a comprehensive and trustworthy resource.
The Strategic Advantage of Halogenated Aminopyridines in Magnetochemistry
The selection of a ligand is a pivotal decision in the rational design of magnetic molecules. The 2-aminopyridine framework is a popular choice due to its strong coordination to a variety of metal centers. The introduction of a halogen atom at the 5-position of the pyridine ring, as in 5-IAP, 5-BAP, and 5-CAP, offers a subtle yet powerful tool to modulate the magnetic properties of the coordination complex. This is achieved through a combination of electronic and steric effects. The electron-withdrawing nature of halogens can influence the electron density on the pyridine nitrogen, thereby affecting the metal-ligand bond strength and the crystal field splitting of the metal d-orbitals. Furthermore, the size and polarizability of the halogen atom can dictate intermolecular interactions, such as halogen bonding, which can mediate magnetic exchange between metal centers in the solid state.
Comparative Analysis of Copper(II) Halide Complexes
To illustrate the impact of the halogen substituent, we will focus on a series of copper(II) halide complexes. Copper(II) is an excellent probe for studying magnetic exchange interactions due to its simple S = 1/2 spin state.
| Compound | Metal Ion | Ligand | Magnetic Behavior | Key Magnetic Parameters | Reference |
| [(5-IAP)2CuBr2]2 | Cu(II) | 2-Amino-5-iodopyridine | Antiferromagnetic | Singlet-triplet separation (2J) = -2.6 cm⁻¹, g = 2.118 | |
| (5-BAP)2CuBr2 | Cu(II) | 2-Amino-5-bromopyridine | Antiferromagnetic | J = -4.5(2) K (rectangle model) | |
| (5-CAP)2CuCl2 | Cu(II) | 2-Amino-5-chloropyridine | Antiferromagnetic | J = -2.57(5) K (dimer model) | [1] |
Analysis of the Data:
The data presented in the table clearly demonstrates that the nature of the halogen substituent on the 2-aminopyridine ligand has a discernible effect on the magnetic properties of the resulting copper(II) complexes.
-
Influence on Magnetic Exchange: All three complexes exhibit antiferromagnetic coupling between the copper(II) centers, meaning the electron spins on adjacent metal ions align in opposite directions. However, the strength of this interaction, quantified by the exchange coupling constant (J), varies. While a direct comparison of the J values is complicated by the different models used for fitting the magnetic susceptibility data (dimer vs. rectangle model), the data suggests that the magnetic exchange pathways are sensitive to the ligand structure.
-
Role of the Halogen in Superexchange: The antiferromagnetic coupling in these complexes is primarily mediated through superexchange pathways involving the halide bridges between the copper centers. The subtle electronic changes induced by the different halogens on the pyridine ring can influence the orbital overlap in these pathways, thereby altering the strength of the magnetic interaction.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the synthesis and magnetic characterization of these complexes are provided below.
Synthesis of 2-Amino-5-halopyridine Ligands
The synthesis of the 2-amino-5-halopyridine ligands is a crucial first step. A general and reliable method involves the halogenation of 2-aminopyridine.
Protocol for the Synthesis of 2-Amino-5-bromopyridine:
-
N-Acylation: Reflux a mixture of 2-aminopyridine and acetic anhydride (molar ratio 1:1.6). This step protects the amino group.
-
Bromination: Carry out the bromination of the acylated intermediate at 50°C using bromine (molar ratio of Br₂ to the starting 2-aminopyridine is 1.1:1).
-
Hydrolysis: Hydrolyze the resulting product at room temperature using a 50% sodium hydroxide solution to remove the acetyl protecting group.
-
Purification: The final product, 2-amino-5-bromopyridine, can be purified by recrystallization. The structure should be confirmed by IR and ¹H NMR spectroscopy.[2]
A similar procedure can be adapted for the synthesis of 2-amino-5-iodopyridine and 2-amino-5-chloropyridine, with appropriate adjustments to the halogenating agent and reaction conditions.
Synthesis of Copper(II) Complexes
The following is a representative protocol for the synthesis of a copper(II) complex with a 2-amino-5-halopyridine ligand.
Protocol for the Synthesis of (5-CAP)2CuCl2:
This complex can be synthesized using mechanochemical methods, which are solvent-free and often lead to high yields.
-
Combine 2-amino-5-chloropyridine and copper(II) chloride in a 2:1 molar ratio in a ball mill.
-
Mill the mixture for a specified period (e.g., 30-60 minutes) until a homogeneous powder is obtained.
-
The resulting product can be characterized by powder X-ray diffraction to confirm its crystal structure.[1]
Magnetic Susceptibility Measurements
The magnetic properties of the synthesized complexes are typically investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer.
Protocol for SQUID Magnetometry:
-
Sample Preparation: A polycrystalline sample of the complex is carefully weighed and placed in a gelatin capsule or other suitable sample holder.
-
Data Collection: The magnetic susceptibility of the sample is measured as a function of temperature, typically in the range of 2-300 K, under a constant applied magnetic field (e.g., 0.1 T).
-
Data Analysis: The raw susceptibility data is corrected for the diamagnetic contribution of the sample holder and the constituent atoms of the complex. The corrected molar magnetic susceptibility (χM) is then plotted as χMT versus T.
-
Modeling: The experimental data is fitted to an appropriate theoretical model (e.g., the dimer model for a simple two-spin system) to extract key magnetic parameters such as the exchange coupling constant (J) and the g-factor.
Visualizing the Structure-Property Relationship
To better understand the relationship between the molecular structure and the observed magnetic properties, we can visualize the key interactions.
Caption: The relationship between ligand design, complex formation, and resulting magnetic properties.
The Causality Behind Experimental Choices
-
Choice of Metal Ion: As previously mentioned, Cu(II) is often chosen for initial studies of magnetic exchange due to its simple S=1/2 spin system, which simplifies the interpretation of magnetic data. For investigating more complex magnetic phenomena like single-molecule magnet behavior, other transition metals such as cobalt(II) and nickel(II) are often employed due to their potential for significant magnetic anisotropy.[3][4]
-
Choice of Halogen Substituent: The systematic variation of the halogen from chlorine to bromine to iodine allows for a controlled study of how the electronic and steric properties of the ligand influence the magnetic properties of the complex. The increasing size and polarizability down the group can lead to different crystal packing and intermolecular interactions, which can have a profound effect on the bulk magnetic behavior.
-
Choice of Analytical Techniques: Single-crystal X-ray diffraction is indispensable for determining the precise molecular structure of the complexes, which is a prerequisite for understanding the magnetic exchange pathways. SQUID magnetometry is the gold standard for characterizing the bulk magnetic properties of materials, providing quantitative data on the strength and nature of magnetic interactions.
Conclusion and Future Outlook
This guide has demonstrated that 2-amino-5-iodopyridine and its halogenated analogs are valuable ligands for the construction of coordination complexes with tunable magnetic properties. The comparative analysis of copper(II) complexes has highlighted the significant role that the halogen substituent plays in modulating magnetic exchange interactions.
The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and characterize these and related materials. The continued exploration of this class of ligands with a wider range of transition metals is a promising avenue for the discovery of new materials with interesting and potentially useful magnetic properties, including single-molecule magnets and other quantum materials. The ability to fine-tune magnetic behavior through subtle modifications of the ligand structure underscores the power of rational design in the field of molecular magnetism.
References
-
Huynh, N. V., et al. (2023). Copper(II) halide complexes of aminopyridines: Synthesis, structure, and magnetic behavior of neutral compounds of 5-IAP: (5-IAP)2CuCl2·H2O, [(5-IAP)2CuBr2]2, (5-IAP)2CuBr2 and (5-IAP)3CuCl2·nH2O (5IAP = 2-amino-5-iodopyridine). ResearchGate. [Link]
-
Coffey, T. J., et al. (2000). Transition Metal Halide Salts and Complexes of 2-Aminopyrimidine: Cobalt(II) and Nickel(II) compounds, Crystal Structures of Bis(2-Aminopyrimidinium)MX4 [M = Co, Ni; X = Cl, Br] and 2-Aminopyrimidinium(+2) [NiBr2(H2O)4]Br. Taylor & Francis Online. [Link]
-
Abirami, V., et al. (2025). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. ResearchGate. [Link]
-
Warad, I., et al. (2025). Synthesis, Spectroscopy, and Magnetic Characterization of Copper(II) and Cobalt(II) Complexes with 2-Amino-5-bromopyridine as Ligand. ResearchGate. [Link]
-
Huynh, N. V., et al. (2025). Copper(II) halide complexes of aminopyridines: Syntheses, structures and magnetic properties of [(5CAP) 2 CuX 2 ] and [(5BAP) n CuX 2 ] (X = Cl, Br). Taylor & Francis Online. [Link]
-
Blagg, R. J., et al. (2021). Magneto-structural Correlations in Ni2+–Halide···Halide–Ni2+ Chains. ACS Publications. [Link]
-
Atanasov, M., et al. (2023). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications. [Link]
-
Coffey, T. J., et al. (2000). Transition Metal Halide Salts and Complexes of 2-Aminopyrimidine: Cobalt(II) and Nickel(II) compounds, Crystal Structures of Bis(2-Aminopyrimidinium)MX4 [M = Co, Ni. Taylor & Francis Online. [Link]
-
Abirami, V., et al. (2025). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. Mahendra Publications. [Link]
-
Huynh, N. V., et al. (2023). Copper(II) halide complexes of aminopyridines: Syntheses, structures and magnetic properties of [(5CAP)2CuX2] and [(5BAP)nCuX2] (X = Cl, Br). Taylor & Francis. [Link]
-
Singh, A., et al. (2023). Magnetic States and Electronic Properties of Manganese-Based Intermetallic Compounds Mn2YAl and Mn3Z (Y = V, Cr, Fe, Co, Ni; Z = Al, Ge, Sn, Si, Pt). MDPI. [Link]
-
Ruiz-García, R., et al. (2022). Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2′:6′-2′′-Terpyridine Derivatives: Preparation and Magneto-Structural Study. MDPI. [Link]
-
Nemec, I., et al. (2023). Structural, optical and magnetic properties of a new metal–organic CoII-based complex. RSC Publishing. [Link]
-
Wang, H., et al. (2022). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing. [Link]
-
Wang, J., et al. (2008). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]
-
Bartocci, C., et al. (2023). Development and Evaluation of the Magnetic Properties of a New Manganese (II) Complex: A Potential MRI Contrast Agent. MDPI. [Link]
-
Bunescu, A., et al. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]
-
Nemec, I., et al. (2022). Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. RSC Publishing. [Link]
-
Coles, S. J., et al. (2002). A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine: intermolecular forces and polymorphism. RSC Publishing. [Link]
-
Abirami, V., et al. (2025). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. ResearchGate. [Link]
-
Wang, F., et al. (2022). Magneto–structural maps and bridged-ligand effect for dichloro-bridged dinuclear copper(ii) complexes: a theoretical perspective. RSC Publishing. [Link]
-
Brandariz-de-Pedro, G., et al. (2023). Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture. PubMed Central. [Link]
-
Shaikh, M. M. (2012). SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. N. S. S. R's VASANTDADA PATIL ARTS, COMMERCE & SCIENCE COLLEGE, PATODA. DIST. BEED. MAHARASHTRA. [Link]
-
Jeschke, G., et al. (2023). Structure, Optical and Magnetic Properties of Two Isomeric 2-Bromomethylpyridine Cu(II) Complexes [Cu(C6H9NBr)2(NO3)2] with Very Different Binding Motives. MDPI. [Link]
-
Shindalkar, V. (2016). Structural Elucidation of Cobalt (II) Complexes of 2-Imino-3-(2- hydroxyphenyl)-1-oxozolodin-4-one and. Hilaris Publisher. [Link]
-
Ruiz-García, R., et al. (2022). Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2′:6′-2′′-Terpyridine Derivatives: Preparation and Magneto-Structural Study. PMC. [Link]
-
Dalal Institute. (n.d.). Magnetic Properties of Transition Metal Complexes. Dalal Institute. [Link]
-
Oshio, H., et al. (2015). Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands. PubMed Central. [Link]/PMC4481977/)
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of Products from 2-Amino-5-iodopyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, 2-amino-5-iodopyridine stands as a cornerstone building block. Its unique electronic and structural properties make it a versatile precursor for a multitude of high-value compounds, accessible through powerful cross-coupling methodologies like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[1] However, the successful synthesis of these novel derivatives is only the first step. Rigorous and unambiguous structural confirmation of the resulting products is paramount to ensure the integrity of research and the safety and efficacy of potential therapeutic agents.
This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of products derived from 2-amino-5-iodopyridine. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the intricacies of spectral interpretation and data analysis for this important class of heteroaromatic compounds.
The Chemist's Toolkit: A Comparative Overview of Analytical Techniques
The structural confirmation of novel organic molecules is rarely achieved through a single analytical method. Instead, a synergistic approach, combining the strengths of various techniques, is employed to build an irrefutable body of evidence. For the substituted aminopyridines derived from 2-amino-5-iodopyridine, the most powerful tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and spatial relationships of atoms. | Unparalleled for determining precise molecular structure and stereochemistry in solution. | Can be less sensitive than MS; complex spectra may require advanced 2D techniques for full interpretation. |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns offer clues to substructures. | Extremely high sensitivity, ideal for verifying molecular formula and detecting trace impurities. | Does not provide information on stereochemistry or the precise connectivity of atoms. |
| X-ray Crystallography | Unambiguous three-dimensional structure of a molecule in the solid state. | Provides the absolute, definitive structure of a crystalline compound. | Requires a suitable single crystal, which can be challenging to grow. |
Delving Deeper: A Technique-by-Technique Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the most powerful and informative technique for the de novo structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular architecture with remarkable precision.
For a typical product from a Suzuki, Sonogashira, or Buchwald-Hartwig reaction with 2-amino-5-iodopyridine, a suite of NMR experiments is necessary for complete and unambiguous assignment. The choice of experiments is driven by the need to overcome potential spectral overlap and to definitively establish connectivity.
-
¹H NMR: This is the starting point for any NMR analysis. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a 2-amino-5-arylpyridine (a Suzuki product), the aromatic region will be complex, showing signals for both the pyridine and the newly introduced aryl ring. The integration of these signals is crucial for confirming the successful coupling.
-
¹³C NMR and DEPT: While ¹³C NMR reveals the number of unique carbon environments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. DEPT-135, for instance, distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This is critical for correctly identifying all carbon signals in the molecule.
-
2D NMR - COSY, HSQC, and HMBC: In cases of spectral overlap or for complex structures, two-dimensional NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace out spin systems within the molecule. For example, it can be used to identify the connectivity of protons on the pyridine ring and the coupled aryl or alkyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably one of the most crucial experiments for confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away.[3] For instance, in a Sonogashira product, an HMBC correlation between the protons of the aminopyridine ring and the carbons of the newly introduced alkyne and its substituent provides definitive proof of the desired C-C bond formation at the 5-position.
-
-
Sample Preparation: Accurately weigh 5-10 mg of the purified reaction product and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without reacting with it, and its residual solvent peak should not obscure important signals. DMSO-d₆ is often a good choice for aminopyridine derivatives due to its high polarity.[4]
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.[4]
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ and CH₂ groups.
-
-
2D NMR Acquisition:
-
Acquire a gCOSY spectrum to establish ¹H-¹H correlations.
-
Acquire a gHSQC spectrum to determine one-bond ¹H-¹³C correlations.
-
Acquire a gHMBC spectrum. This is often the longest experiment, but it provides crucial long-range ¹H-¹³C connectivity information.
-
-
Data Processing and Interpretation: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and confirm the proposed structure.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental formula of a synthesized compound. Its high sensitivity makes it ideal for verifying the presence of the desired product, even in complex reaction mixtures.
The choice of ionization technique and analyzer is dictated by the properties of the analyte and the information required.
-
Ionization Technique:
-
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for the polar, often non-volatile products of 2-amino-5-iodopyridine reactions. It typically produces protonated molecules ([M+H]⁺), which directly provide the molecular weight of the compound.
-
Electron Ionization (EI): This is a higher-energy ionization technique that causes extensive fragmentation of the molecule. While it can make the molecular ion peak difficult to observe, the resulting fragmentation pattern can serve as a "fingerprint" for the compound and provide valuable structural information. For example, in a Buchwald-Hartwig product, cleavage of the newly formed C-N bond can be a characteristic fragmentation pathway.
-
-
Mass Analyzer:
-
High-Resolution Mass Spectrometry (HRMS): Using analyzers such as Time-of-Flight (TOF) or Orbitrap, HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This is a critical step in confirming the identity of a new compound.
-
-
Sample Preparation: Prepare a dilute solution of the reaction product (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (LC): Inject the sample onto a liquid chromatography system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used for these types of compounds. The LC step separates the desired product from any remaining starting materials, byproducts, or impurities.
-
Mass Spectrometric Detection (MS):
-
Set the mass spectrometer to acquire data in positive ion mode for ESI.
-
Acquire full scan data to identify the [M+H]⁺ ion of the expected product.
-
Perform a high-resolution scan to determine the accurate mass and confirm the elemental formula.
-
If necessary, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for further structural confirmation.
-
Single-Crystal X-ray Diffraction: The Definitive Answer
When a suitable single crystal can be obtained, X-ray diffraction provides the most definitive and unambiguous structural information. It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state.
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. The choice of crystallization technique is therefore paramount.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and the formation of crystals. This is often the simplest method to attempt first.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Purification: The compound must be of very high purity (>99%) for successful crystallization.
-
Solvent Screening: Small-scale crystallization trials should be performed with a variety of solvents or solvent mixtures to identify conditions that yield promising microcrystals.
-
Crystal Growth: Once suitable conditions are identified, a larger-scale crystallization is set up. This should be left undisturbed in a vibration-free environment.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on the diffractometer, and cooled in a stream of cold nitrogen gas. X-ray diffraction data is then collected.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Conclusion
The structural confirmation of products from 2-amino-5-iodopyridine reactions is a critical process that relies on the judicious application of a suite of powerful analytical techniques. While NMR spectroscopy provides the most detailed information about the molecular framework in solution, mass spectrometry is essential for confirming the molecular formula with high sensitivity. For an unambiguous and definitive structural proof, single-crystal X-ray diffraction is the gold standard. By understanding the strengths and limitations of each technique and making informed experimental choices, researchers can confidently and accurately characterize the novel compounds that are vital for advancing the fields of drug discovery and materials science.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Key Chemical Properties of 2-Amino-5-iodopyridine for Synthesis Applications. Ningbo Inno Pharmchem Co., Ltd. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). ResearchGate. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. U.S. National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. ResearchGate. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... ResearchGate. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
DiVA portal. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. DiVA portal. Retrieved February 7, 2026, from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Columbia University. Retrieved February 7, 2026, from [Link]
-
U.S. National Library of Medicine. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. U.S. National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved February 7, 2026, from [Link]
-
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Retrieved February 7, 2026, from [Link]
-
Kappe, C. O. (n.d.). Cross-Coupling Reactions Guide. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Methyl-6-(phenylethynyl)pyridine. Wikipedia. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Retrieved February 7, 2026, from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... ResearchGate. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved February 7, 2026, from [Link]
-
U.S. National Library of Medicine. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. U.S. National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Retrieved February 7, 2026, from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved February 7, 2026, from [Link]
-
Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek. Retrieved February 7, 2026, from [Link]
-
Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. Ohio State University. Retrieved February 7, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 7, 2026, from [Link]
Sources
Precision Analytics: A Comparative Guide to Purity Assessment of Synthesized 2-Amino-5-iodopyridine
Executive Summary
2-Amino-5-iodopyridine (CAS: 20511-12-0) is a critical pharmacophore, serving as a primary building block for tyrosine kinase inhibitors and a substrate for palladium-catalyzed Suzuki-Miyaura cross-couplings.[1] In drug development, the purity of this intermediate is non-negotiable; even trace amounts of regioisomers (e.g., 2-amino-3-iodopyridine) or catalyst poisons (free iodine, sulfur) can arrest downstream catalytic cycles or result in difficult-to-separate isomeric impurities in the final API.
This guide objectively compares the three primary analytical methodologies—HPLC-UV , qNMR , and GC-MS —providing actionable protocols to ensure your synthesized material meets the stringent
Part 1: The Impurity Landscape
Before selecting a method, one must understand the "enemy." The synthesis of 2-amino-5-iodopyridine (typically via iodination of 2-aminopyridine with
| Impurity Type | Specific Compound | Analytical Challenge |
| Starting Material | 2-Aminopyridine | Polar; co-elutes on standard C18 columns. |
| Regioisomer | 2-Amino-3-iodopyridine | Identical Mass (MW 220.01); requires high-resolution chromatography to separate. |
| Over-iodinated | 2-Amino-3,5-diiodopyridine | Hydrophobic; elutes late in RP-HPLC. |
| Inorganic | Iodine ( | "Silent" in standard LC-MS; requires specific UV or titration checks. |
| Oxidation | Azo-dimers (colored) | High extinction coefficients; can skew UV purity results. |
Part 2: Method Comparison & Strategic Selection
HPLC-UV (The Industry Workhorse)
Best for: Routine QC, separating regioisomers, and detecting trace organic impurities.
Performance Analysis: HPLC is the gold standard for detecting the critical 2-amino-3-iodopyridine isomer. However, aminopyridines are notorious for "tailing" on standard silica-based columns due to the interaction between the basic pyridine nitrogen and residual silanols.
-
Pros: High sensitivity (LOD < 0.05%), excellent reproducibility.
-
Cons: Requires a reference standard for quantitative assay; requires buffered mobile phases to prevent peak tailing.
qNMR (The Absolute Arbiter)
Best for: Determining absolute weight-% purity without a reference standard.
Performance Analysis: Quantitative NMR (qNMR) is the only method that provides a direct mass-balance purity assay without requiring a certified reference standard of the analyte itself. It is "orthogonal" to HPLC, meaning it relies on nuclear properties rather than polarity.
-
Pros: SI-traceable precision; detects residual solvents and inorganic salts (if they have protons or via mass balance); no response factor calibration needed.
-
Cons: Lower sensitivity (LOQ ~0.1-0.5%); requires high solubility in deuterated solvents.
GC-MS (The Structural Confirmation)
Best for: Volatile impurity profiling and mass confirmation.
Performance Analysis: While useful for identification, GC is less ideal for quantification of aminopyridines due to potential thermal degradation or adsorption of the free amine in the inlet liner.
-
Pros: Excellent for identifying solvent residues and volatile side-products.
-
Cons: Polar amino groups often require derivatization (e.g., TMS) for good peak shape; thermal instability risk.
Comparative Data Summary
| Feature | HPLC-UV (Recommended) | qNMR (Validation) | GC-MS (Auxiliary) |
| Specificity | High (Isomer separation) | High (Structural ID) | High (Mass ID) |
| Precision | < 0.5% RSD | < 1.0% RSD | ~ 2-5% RSD |
| Limit of Quantitation | 0.01% | 0.1% | 0.05% |
| Reference Standard? | Required | Not Required | Required |
| Analysis Time | 15-20 min | 10-30 min | 20-30 min |
Part 3: Detailed Experimental Protocols
Protocol A: HPLC-UV for Isomer Separation
Objective: Quantify 2-amino-5-iodopyridine and separate it from the 3-iodo isomer.
Critical Mechanism: The use of an ammonium formate buffer suppresses the ionization of residual silanols on the column and buffers the basicity of the pyridine, ensuring sharp peaks.
-
Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent),
, . -
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate in Water (pH ~8.0 adjusted with
). -
Solvent B: Acetonitrile (MeCN).
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar starting material).
-
2-15 min: 5%
90% B (Linear gradient). -
15-20 min: 90% B (Wash).
-
-
Flow Rate:
. -
Detection: UV at 254 nm (aromatic) and 310 nm (specific for iodinated species).
-
Sample Prep: Dissolve
sample in MeCN:Water (1:1).
Protocol B: Absolute Purity via qNMR
Objective: Determine weight-% purity to validate the HPLC assay.
Critical Mechanism: The relaxation delay (
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable).
-
Why? High purity, distinct singlet at
6.3 ppm (does not overlap with pyridine aromatic protons at 6.4-8.5 ppm).
-
-
Solvent: DMSO-
(Ensures complete solubility of the iodopyridine). -
Preparation:
-
Weigh exactly
of Analyte ( ) into a vial. -
Weigh exactly
of Internal Standard ( ) into the same vial. -
Dissolve in
DMSO- .
-
-
Acquisition Parameters:
-
Pulse Angle:
.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Spectral Width: 20 ppm (to catch all signals).
-
Relaxation Delay (
): 30 seconds (Critical: for aromatic protons can be 3-5s). -
Scans: 16 or 32.
-
-
Calculation:
Where =Integral area, =Number of protons, =Molar mass, =Gravimetric mass, =Purity.[2][3][4]
Part 4: Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for assessing crude synthesized material.
Figure 1: Integrated workflow for the purity assessment of 2-amino-5-iodopyridine, prioritizing method selection based on resource availability.
References
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70744, 2-Amino-5-iodopyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers. Retrieved from [Link]
Sources
validation of analytical techniques for quantifying 2-Amino-5-iodopyridine
Executive Summary: The Analytical Challenge
2-Amino-5-iodopyridine (CAS: 20511-12-0) is a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors and other bioactive heterocyclic compounds. Its quantification presents specific analytical challenges due to its amphoteric nature (pyridine nitrogen pKa ~5-6) and light sensitivity (iodine-carbon bond lability).
While standard RP-HPLC is sufficient for assay (purity >98%), the increasing regulatory scrutiny on halogenated pyridine impurities—often flagged as potential genotoxic impurities (PGIs)—requires methods capable of high sensitivity and specificity.
This guide provides a comparative technical analysis of HPLC-UV versus LC-MS/MS workflows, culminating in a self-validating protocol compliant with ICH Q2(R2) guidelines.
Method Comparison: Selecting the Right Tool
The choice of analytical technique depends entirely on the Analytical Target Profile (ATP) .
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Primary Application | Assay & Purity: Routine QC release testing (98-102% range). | Trace Analysis: Genotoxic impurity screening (<100 ppm). |
| Detection Limit (LOD) | ~0.5 µg/mL (ppm level) | ~0.5 ng/mL (ppb level) |
| Specificity | Moderate (Relies on Retention Time & UV spectrum). | High (Mass-to-Charge ratio + Fragmentation pattern). |
| Robustness | High.[1] Tolerates matrix effects well. | Moderate. Susceptible to ion suppression. |
| Cost per Run | Low ($) | High ( |
| Expert Recommendation | Use for Raw Material Release. | Use for Final Drug Substance Screening. |
Decision Framework
The following decision tree illustrates the logic for selecting the appropriate methodology based on the sample stage.
Figure 1: Analytical Method Selection Strategy for Aminopyridines.
Validated Protocol: RP-HPLC-UV (The Gold Standard)
For 90% of laboratory needs (purity assessment), HPLC-UV is the gold standard. The following protocol addresses the common issue of peak tailing associated with the basic amino group by utilizing a controlled acidic mobile phase.
Chromatographic Conditions[1][2][3][4][5][6][7]
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm. Rationale: End-capping reduces silanol interactions with the amine.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-10 min: 5% -> 60% B (Linear ramp)
-
10-12 min: 60% -> 95% B (Wash)
-
12.1-15 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 245 nm (λmax for aminopyridines).[1]
-
Injection Volume: 5-10 µL.
Standard Preparation (Self-Validating Step)
To ensure accuracy, prepare two independent stock solutions (Stock A and Stock B).
-
Stock A (Calibration): Dissolve 25 mg 2-Amino-5-iodopyridine in 25 mL Methanol.
-
Stock B (Check Standard): Dissolve 25 mg in 25 mL Methanol.
-
Verification: The response factor of Stock A vs. Stock B must agree within ±2.0%.
Validation Framework (ICH Q2(R2))
Validation is not merely checking boxes; it is proving the method is "fit for purpose." The following framework aligns with the latest ICH Q2(R2) guidelines [1].
Specificity (Forced Degradation)
You must prove the method can distinguish the analyte from degradation products.
-
Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.
-
Oxidation: 3% H2O2, RT, 4 hours. (Expect N-oxide formation).
-
Photostability: Expose to UV light for 24 hours (Critical for iodinated compounds).
-
Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector).
Linearity & Range
Demonstrate linear response across the expected working range (e.g., 80% to 120% of target concentration).
Representative Data (Simulated):
| Concentration (µg/mL) | Peak Area (mAU*s) | Accuracy (%) |
| 50 (50%) | 1250.4 | 99.8 |
| 80 (80%) | 2005.1 | 100.1 |
| 100 (100%) | 2510.8 | 100.3 |
| 120 (120%) | 3008.2 | 99.9 |
| 150 (150%) | 3760.5 | 99.5 |
| Slope | 25.08 | R² = 0.9998 |
Accuracy (Recovery)
Perform "Spike Recovery" experiments. Spike known amounts of 2-Amino-5-iodopyridine into the sample matrix (or placebo).
-
Levels: Low (50%), Medium (100%), High (150%).
-
Replicates: 3 preparations per level.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Precision[8]
-
Repeatability (Intra-day): 6 injections of the 100% standard. RSD ≤ 2.0%.[2]
-
Intermediate Precision (Inter-day): Different analyst, different day, different column lot. RSD ≤ 2.0%.[2]
Visualizing the Validation Workflow
The following diagram outlines the logical flow of a full ICH validation study.
Figure 2: ICH Q2(R2) Validation Sequence for 2-Amino-5-iodopyridine.
Troubleshooting & Expert Insights
The "Tailing" Problem
Aminopyridines are notorious for peak tailing on silica-based columns due to the interaction between the basic amine and residual silanols.
-
Solution 1: Use a "Base Deactivated" (BDS) or high-coverage C18 column.
-
Solution 2: Ensure the mobile phase pH is acidic (pH < 3). This protonates the pyridine nitrogen (pKa ~5.7), keeping it in the ionized form which interacts less with silanols, or use an ion-pairing reagent if retention is too low [2].
Stability Warning
The C-I bond at position 5 is susceptible to photolytic cleavage.
-
Protocol Requirement: All solutions must be prepared in amber glassware. Autosamplers should be set to "dark" or covered.
-
Observation: If a small peak appears at RRT ~0.4, it is likely 2-aminopyridine (de-iodinated degradant).
Genotoxic Impurity Screening (LC-MS)
If 2-Amino-5-iodopyridine is itself an impurity in a drug substance, HPLC-UV is insufficient.
-
Technique: LC-MS/MS (Triple Quadrupole).
-
Mode: Electrospray Ionization Positive (ESI+).
-
Transition: m/z 221 [M+H]+ -> 127 [I]+ (Quantifier) or m/z 94 [Aminopyridine]+ (Qualifier) [3].
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.[3][4] [Link]
-
Agilent Technologies. (2012). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Application Note 5991-0453EN. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88579, 2-Amino-5-iodopyridine.[5] [Link]
Sources
- 1. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-iodopyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
